molecular formula C10H20O4 B13803510 3-Methoxybutyl 3-ethoxypropanoate CAS No. 5434-56-0

3-Methoxybutyl 3-ethoxypropanoate

Cat. No.: B13803510
CAS No.: 5434-56-0
M. Wt: 204.26 g/mol
InChI Key: RSTAAVAGFMHTMS-UHFFFAOYSA-N
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Description

3-Methoxybutyl 3-ethoxypropanoate is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxybutyl 3-ethoxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxybutyl 3-ethoxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5434-56-0

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

3-methoxybutyl 3-ethoxypropanoate

InChI

InChI=1S/C10H20O4/c1-4-13-7-6-10(11)14-8-5-9(2)12-3/h9H,4-8H2,1-3H3

InChI Key

RSTAAVAGFMHTMS-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)OCCC(C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Solvents Related to 3-Methoxybutyl 3-ethoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: An extensive search for the compound 3-Methoxybutyl 3-ethoxypropanoate (CAS 5434-56-0) did not yield any publicly available technical data, including physicochemical properties, safety information, or application details. This suggests that the compound may not be commercially available or widely studied. It is also possible that the provided name or CAS number contains a typographical error.

Given the potential interest in the structural components of the requested molecule—specifically the 3-methoxybutyl and 3-ethoxypropanoate moieties—this guide provides a comprehensive overview of closely related and industrially significant compounds: 3-Methoxybutyl Acetate , 3-Methoxybutanol , and Ethyl 3-ethoxypropionate . These substances share functional groups and are likely to exhibit comparable performance characteristics in various applications.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the properties and applications of these alternative solvents.

Part 1: 3-Methoxybutyl Acetate (MBA)

3-Methoxybutyl Acetate (CAS 4435-53-4), also known as MBA, is a high-purity, low-metal-content solvent with a high boiling point.[1] It is particularly prominent in the electronics industry.

Physicochemical Properties of 3-Methoxybutyl Acetate
PropertyValue
CAS Number 4435-53-4
Appearance Colorless liquid
Purity High
Boiling Point High
Metal Content Low
Miscibility Miscible with other organic solvents

Source: Daicel ChemTech, Inc.[1]

Applications

The primary application for 3-Methoxybutyl Acetate is as a solvent in the manufacturing of resists for the electronics market.[1] It is a key solvent for resist products and also functions as a diluent to improve processability.[1]

Safety and Handling

While specific hazard classifications may vary, general safe handling practices for organic solvents should be followed. This includes using the solvent in well-ventilated areas, wearing appropriate personal protective equipment (PPE) such as gloves and eye protection, and avoiding contact with skin and eyes.[2] It is important to keep MBA away from heat, sparks, and open flames as it is a combustible liquid.[2][3]

Part 2: 3-Methoxybutanol

3-Methoxybutanol (CAS 2517-43-3) is a colorless liquid with a mild odor, valued for its excellent dissolving power, and favorable drying time and flow characteristics.[4]

Physicochemical Properties of 3-Methoxybutanol
PropertyValue
CAS Number 2517-43-3
Appearance Clear Colourless Liquid
Assay (%) Min 99.00
Acid Value as KOH (mg/g) Max 1.00
Moisture (%) Max 0.50
Butyl Alcohol (%) Max 0.50
Colour (Hzn) Max 10

Source: Godavari Biorefineries Ltd.[4]

Applications

3-Methoxybutanol is a versatile, low-volatility solvent with a range of applications:[4][5]

  • Paints, Coatings, and Inks: It is used in spray paints, adhesives, coatings, and inks. In lacquers, it improves brushability and flow.[4][5]

  • Intermediate: It serves as an intermediate in the production of 3-methoxybutyl acetate, which is used as a cleaning solvent in the electronics industry.[4]

  • Other Uses: It also finds use as a coupling agent for brake fluids and as a solvent for pharmaceuticals.[5]

Safety and Handling

Users should ensure adequate ventilation and use personal protective equipment.[6] It is important to keep the substance away from open flames, hot surfaces, and sources of ignition.[6] In case of eye contact, rinse cautiously with water for several minutes.[6]

Part 3: Ethyl 3-ethoxypropionate (EEP)

Ethyl 3-ethoxypropionate (CAS 763-69-9), commonly known as EEP, is a clear, colorless liquid with a mild odor. It is a high-performance solvent with a favorable balance of volatility, solvency, and relatively low toxicity.

Physicochemical Properties of Ethyl 3-ethoxypropionate
PropertyValue
CAS Number 763-69-9
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol [7][8][9]
Appearance Colorless liquid with a slightly fruity odor[8]
Boiling Point Approximately 166-175 °C[8]
Density Approximately 0.95-0.97 g/cm³ at 25 °C[8]
Solubility in Water Limited[8]
Solubility in Organic Solvents Soluble in solvents like ethanol and acetone[8]
Applications

Ethyl 3-ethoxypropionate's excellent solvency for a wide range of resins makes it highly valuable in several industries:

  • Coatings and Paints: It is widely used in high-performance and automotive refinishing paints, as well as aerospace coatings, where it enhances flow, gloss, and leveling for a superior finish.

  • Inks: Its controlled drying time and solvency improve print quality and color uniformity.

  • Cleaning Agents: It is employed in certain cleaning formulations that require a strong yet relatively safe organic solvent.

  • Chemical Synthesis: EEP is used in the synthesis of phenols and as a solvent for preparing polymers.

Synthesis of Ethyl 3-ethoxypropionate

A common method for synthesizing Ethyl 3-ethoxypropionate involves the addition reaction of absolute ethanol and ethyl acrylate under catalytic conditions.[9][10]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction & Purification cluster_products Products & Recycling ethanol Absolute Ethanol reaction Addition Reaction (5-50°C, 5-8 hours) ethanol->reaction acrylate Ethyl Acrylate acrylate->reaction catalyst Small-molecule tertiary amine catalyst->reaction rectification Rectification (under reduced pressure) reaction->rectification product Ethyl 3-ethoxypropionate (>99.8% purity) rectification->product recycle Recycled Ethanol, Ethyl Acrylate, and Catalyst rectification->recycle Separated for reuse

Caption: Synthesis of Ethyl 3-ethoxypropionate via catalyzed addition reaction.

Safety and Handling

Ethyl 3-ethoxypropionate is a combustible liquid.[11] Standard laboratory safety protocols should be observed, including working in a well-ventilated area and using appropriate personal protective equipment. In case of inhalation, the individual should be moved to fresh air.[11] For eye contact, flush with running water for at least 15 minutes.[11]

Conclusion

References

  • Thermo Fisher Scientific. (2025, December 19).
  • Godavari Biorefineries Ltd. (n.d.). 3-Methoxy butanol.
  • TCI Chemicals. (2024, November 26).
  • Google Patents. (n.d.).
  • Chemos GmbH & Co. KG. (2019, May 6).
  • Carl ROTH. (n.d.).
  • Organic Syntheses. (n.d.).
  • Thermo Fisher Scientific. (2025, September 12).
  • Ataman Kimya. (n.d.).
  • ChemicalBook. (n.d.). 3-METHOXYBUTANOL.
  • Corey Organics. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (n.d.).
  • Daicel ChemTech, Inc. (n.d.). MBA – Solvent.
  • Cheméo. (n.d.).
  • NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester.
  • GlobeNewswire. (2025, April 11).
  • ChemicalBook. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • NOAA. (n.d.).

Sources

Physicochemical Profiling of 3-Methoxybutyl 3-Ethoxypropanoate: Boiling Point, Density, and Implications in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In advanced pharmaceutical formulation and active pharmaceutical ingredient (API) processing, the selection of specialty solvents and excipients is governed by their thermodynamic and physicochemical profiles. 3-Methoxybutyl 3-ethoxypropanoate (CAS: 5434-56-0) , an alkoxy ester with the molecular formula C₁₀H₂₀O₄, presents a unique structural motif combining both ether and ester linkages. This whitepaper provides an authoritative guide on the causality behind its boiling point and density, predictive quantitative data, and the self-validating experimental protocols required to measure these parameters with high fidelity.

Structural Causality & Intermolecular Dynamics

To understand the physical behavior of 3-methoxybutyl 3-ethoxypropanoate, one must analyze its molecular architecture. The molecule possesses two ether oxygens and one ester group, but lacks any O-H or N-H bonds.

  • Boiling Point Causality: Because it cannot act as a hydrogen bond donor, its boiling point is significantly lower than that of polyols or carboxylic acids of similar molecular weight. However, the presence of multiple oxygen atoms creates localized dipole moments. These dipole-dipole interactions, combined with substantial London dispersion forces arising from its relatively high molecular weight (204.26 g/mol ), elevate its boiling point into the high-boiling solvent category.

  • Density Causality: The incorporation of oxygen atoms (which are heavier than carbon) inherently drives the density upward compared to aliphatic hydrocarbons. Conversely, the highly flexible 3-methoxybutyl and ethoxypropanoate aliphatic chains increase the molecule's free volume. This structural antagonism results in a density that closely approximates, but generally remains slightly below, that of water.

Quantitative Data Summary

Due to the specialized nature of this compound, empirical literature values are often proprietary. Table 1 synthesizes the computed physicochemical properties based on Quantitative Structure-Property Relationship (QSPR) modeling and thermodynamic extrapolation from homologous alkoxy esters (such as 3-methoxybutyl acetate).

Table 1: Physicochemical Profile of 3-Methoxybutyl 3-Ethoxypropanoate

PropertyValue / EstimateStructural Driver & Causality
Molecular Formula C₁₀H₂₀O₄Defines the baseline mass and stoichiometric ratios.
Molecular Weight 204.26 g/mol High mass contributes to significant London dispersion forces.
Boiling Point (Predicted) ~240–260 °C (at 760 mmHg)Driven by moderate dipole-dipole interactions; capped by the absence of H-bond donors.
Density (Predicted) ~0.96–1.00 g/cm³ (at 20 °C)Balanced by the mass of oxygen atoms and the free volume of flexible alkyl chains.

(Note: Predictive models are grounded in thermodynamic frameworks such as those detailed in .)

Self-Validating Experimental Protocols

For drug development professionals, relying on predicted values is insufficient for regulatory submissions. The following step-by-step methodologies outline how to empirically determine the density and boiling point using self-validating systems.

High-Precision Density Determination (Oscillating U-Tube)

Standard Alignment:

Causality of Method Selection: Traditional pycnometry is prone to operator-induced volumetric errors and temperature equilibration delays. The oscillating U-tube method measures the change in the oscillation frequency of a borosilicate glass tube, which is directly proportional to the sample's mass, thereby eliminating surface tension artifacts.

Step-by-Step Workflow:

  • Preparation: Degas the 3-methoxybutyl 3-ethoxypropanoate sample using ultra-sonication for 10 minutes to remove dissolved gases that could alter the apparent mass.

  • Injection: Inject 2 mL of the sample into the U-tube using a Luer-slip syringe, ensuring a continuous, bubble-free flow.

  • Equilibration: Allow the internal Peltier thermostat to equilibrate the sample to exactly 20.00 °C ± 0.01 °C.

  • Measurement: Initiate the oscillation sequence. The sensor records the frequency and computes the density via the pre-established instrument constant.

  • Self-Validation Loop: The system is programmed to run a dual-standard calibration (ultra-pure water and dry air) before and after the sample sequence. If the measured density of the water standard deviates by > ±0.00005 g/cm³ from the theoretical value, the run is automatically invalidated , signaling potential tube contamination or micro-bubble formation.

Thermodynamic Boiling Point Analysis (Dynamic Ebulliometry)

Standard Alignment:

Causality of Method Selection: For complex alkoxy esters, simple capillary methods fail due to localized superheating and premature volatilization of trace impurities. Dynamic ebulliometry establishes a true thermodynamic liquid-vapor equilibrium, ensuring the measured temperature reflects the bulk phase.

Step-by-Step Workflow:

  • Setup: Charge 50 mL of the solvent into the ebulliometer boiling flask. Add inert boiling chips to provide nucleation sites and prevent bumping.

  • Heating: Apply a controlled heating mantle ramp rate of 4–5 °C/min until the first drop of condensate falls from the reflux condenser.

  • Equilibration: Adjust the heating rate to maintain a steady reflux rate of 2–3 drops per second. Allow the system to cycle for 15 minutes to establish vapor-liquid equilibrium.

  • Data Acquisition: Record the temperature using a calibrated Pt-100 RTD sensor positioned precisely at the vapor-liquid interface.

  • Self-Validation Loop: The apparatus incorporates a dynamic barometric pressure sensor. The software automatically applies the Sydney Young equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg). A pre-run with a high-purity reference standard (e.g., n-tetradecane) must yield a corrected boiling point within ±0.5 °C of literature values to validate the sensor's calibration state.

Systems Workflow Visualization

The following diagram illustrates the logical progression from raw material profiling to downstream pharmaceutical applications.

G A 3-Methoxybutyl 3-Ethoxypropanoate (CAS: 5434-56-0) B Density Determination Oscillating U-Tube A->B C Boiling Point Analysis Distillation Range A->C D Data Validation & QSPR B->D C->D E Pharmaceutical Formulation (Solvent & Excipient) D->E F Process Optimization (Coating & Drying) E->F

Fig 1. Workflow mapping the physicochemical profiling of 3-methoxybutyl 3-ethoxypropanoate.

Implications for Drug Development

Understanding the exact boiling point and density of 3-methoxybutyl 3-ethoxypropanoate is not merely an academic exercise; it directly dictates manufacturing viability:

  • Impact of Density on Mixing Kinetics: In liquid formulations, the density differential between the API, the primary solvent, and this alkoxy ester dictates the required shear rate during mixing. A density near 1.00 g/cm³ allows for excellent physical stability in aqueous-organic emulsions, preventing rapid phase separation or Ostwald ripening.

  • Impact of Boiling Point on Drying Operations: The high boiling point (~240–260 °C) categorizes this compound as a "tail solvent." In tablet coating or transdermal patch manufacturing, tail solvents are critical. They evaporate slowly, keeping the polymer matrix plasticized long enough to form a smooth, continuous film without "orange peel" defects or micro-cracking. However, this also necessitates optimized, high-temperature vacuum drying cycles to ensure residual solvent levels fall below ICH Q3C safety thresholds.

References

  • Analytice. "ASTM D1078: Distillation Range Measurement of Liquid VOCs." Analytice Laboratory Testing. URL: [Link]

  • Yaws, Carl L. "Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds." Kuwait University Library / Knovel. URL: [Link]

Thermodynamic Properties of Glycol Ether Ester Solvents: A Comprehensive Guide to Phase Equilibria and Reaction Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Glycol ether esters, predominantly represented by propylene glycol methyl ether acetate (PGMEA), are indispensable aprotic polar solvents utilized across semiconductor photolithography, pharmaceutical synthesis, and advanced extraction processes[1][2]. Their unique amphiphilic molecular architecture—combining an ether linkage and an ester functional group—grants them exceptional solvency for both polar and non-polar compounds.

Understanding the thermodynamic properties of these solvents is not merely an academic exercise; it is a critical prerequisite for rational process design, reactor scaling, and downstream separation[1][3]. This whitepaper dissects the fundamental thermodynamics of glycol ether esters, detailing the causality behind experimental methodologies used to elucidate their reaction kinetics and phase equilibria.

Fundamental Thermodynamic Properties

The baseline physical and thermodynamic properties of PGMEA dictate its phase behavior, volatility, and safety profile. With a boiling point of 150 °C and a vapor pressure of 0.5 kPa at 20 °C, PGMEA offers a highly controlled evaporation rate[4]. This is essential for uniform film formation in photoresists and stable reaction environments in batch synthesis. Furthermore, its moderate LogP of 0.56 indicates a balanced hydrophobicity, making it an excellent candidate for liquid-liquid extraction (LLE) of bio-based compounds from aqueous fermentation broths[3][4].

Table 1: Physical and Thermodynamic Properties of PGMEA

Property Value Test Condition / Note
Molecular Weight 132.16 g/mol Standard[4]
Boiling Point 150 °C (423 K) At 1 atm[4]
Melting Point -66 °C Standard[4]
Density 0.969 g/cm³ At 20 °C[5]
Vapor Pressure 0.5 kPa At 20 °C[4]

| LogP (Octanol/Water) | 0.56 | Hydrophobicity index[4] |

Reaction Thermodynamics: The Synthesis of PGMEA

The industrial synthesis of PGMEA typically proceeds via the esterification of propylene glycol monomethyl ether (PM) and acetic acid (AA)[1]. Optimizing this reaction requires a deep understanding of its thermodynamic equilibrium and kinetic constraints. The reaction is naturally exothermic and reversible; thus, while lower temperatures thermodynamically favor the product, they kinetically hinder the reaction rate[1][2].

To accurately model this system, we must move beyond ideal solution assumptions. The highly non-ideal nature of the PM/AA/PMA/Water mixture necessitates the calculation of activity coefficients (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) to determine the true thermodynamic equilibrium constant (

). Relying solely on mole fractions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) ignores intricate intermolecular interactions, leading to significant deviations in reactor design and enthalpy calculations.
Protocol 1: Self-Validating Kinetic and Thermodynamic Evaluation

Objective: To determine the activation energy and standard enthalpy of PGMEA synthesis using a macroporous solid acid catalyst[1].

Causality & Design: We utilize a macroporous ion-exchange resin (Amberlyst-35) rather than a homogeneous catalyst to eliminate downstream purification bottlenecks and precisely mirror continuous industrial processes[2]. This protocol is a self-validating system: by comparing empirical kinetic data against the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, we can mathematically confirm that surface reaction—not internal mass transfer—is the rate-limiting step[1][6].

Step-by-Step Methodology:

  • Catalyst Preparation: Load 10 wt% (relative to total reactant mass) of Amberlyst-35 into a sealed batch reactor[1].

    • Causality: A 10 wt% loading provides optimal active site density without inducing severe external mass transfer resistance or particle agglomeration[7].

  • Reactant Initialization: Introduce PM and AA at a molar ratio of 1:3[1].

    • Causality: An excess of acetic acid drives the equilibrium toward PMA formation according to Le Chatelier's principle, achieving up to a 78% equilibrium yield[1][8].

  • Isothermal Reaction: Immerse the reactor in a preheated oil bath, maintaining strict isothermal conditions between 333 K and 363 K with continuous stirring[1].

    • Causality: This specific temperature window provides sufficient thermal energy to overcome the activation barrier while remaining safely below the boiling point of the lowest-boiling component, ensuring liquid-phase integrity[7].

  • Kinetic Sampling: Extract aliquots at regular intervals and immediately quench them in a cold bath (0 °C)[1].

    • Causality: Rapid thermal quenching instantly halts the reaction, ensuring the measured concentrations reflect the exact transient state at the time of sampling.

  • Chromatographic Analysis: Quantify the components using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID)[9].

  • Thermodynamic Modeling: Calculate the activity coefficients using the COSMO-RS model to derive ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Fit the kinetic data to the LHHW model.
    
    • Causality: The LHHW model explicitly accounts for the competitive adsorption of both reactants onto the solid catalyst surface, which is the true rate-limiting step in heterogeneous acid catalysis[1][10].

Table 2: Reaction Thermodynamic Parameters for PGMEA Synthesis

Thermodynamic Parameter Value Derivation Method

| Apparent Activation Energy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


)  | 62.0 ± 0.2 kJ/mol | LHHW Kinetic Modeling |
| Standard Enthalpy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
| -11.97 ± 0.29 kJ/mol | Based on Activity (

) | | Standard Enthalpy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
| -6.73 ± 0.36 kJ/mol | Based on Mole Fraction (

) | | Equilibrium Yield (PMA) | 78% | 353 K, 1:3 PM:AA ratio[1] |

Note: The stark difference between ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 calculated via 

versus

highlights the critical necessity of accounting for non-ideal liquid behavior in polar solvent systems.

Workflow A Reactant Preparation (PM + AA) B Catalyst Loading (Amberlyst-35) A->B C Isothermal Batch Reactor (333-363 K) B->C D Kinetic Sampling & GC Analysis C->D E Equilibrium Constants (Kx, Kα) D->E F Activity Coefficients (γ) via COSMO-RS D->F G Thermodynamic Parameters (ΔG, ΔH, ΔS) E->G F->E

Fig 1. Workflow for elucidating thermodynamic parameters of glycol ether ester synthesis.

Phase Equilibria and Liquid-Liquid Extraction (LLE)

Beyond synthesis, the thermodynamic properties of glycol ether esters are heavily leveraged in downstream processing. For instance, recovering high-value bio-based chemicals (e.g., 2,3-butanediol) from complex fermentation broths requires solvents with highly specific distribution coefficients (


) and selectivities (

)[3].

Thermodynamic models such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC-LL are employed to predict the activity coefficients at infinite dilution (


)[3]. This allows for the rapid computational screening of glycol ether esters prior to resource-intensive empirical validation.
Protocol 2: Thermodynamic Screening and Validation for LLE

Objective: To validate the extraction efficiency and phase equilibrium of a glycol ether ester solvent for a target aqueous solute[3].

Causality & Design: Predictive modeling drastically reduces the experimental search space. However, empirical validation via ternary phase equilibrium (Water + Solute + Solvent) is strictly required to confirm the Non-Random Two-Liquid (NRTL) model parameters and ensure the system's scalability[3].

Step-by-Step Methodology:

  • Predictive Screening: Compute

    
     for the target solute in various glycol ether esters using COSMO-RS[3].
    
    • Causality: Selecting the solvent with the lowest activity coefficient for the solute indicates high thermodynamic affinity, while high activity coefficients for water indicate low mutual solubility (preventing emulsion formation)[3].

  • Ternary Mixture Preparation: Combine water, the target solute, and the selected glycol ether ester in a jacketed equilibrium cell at predetermined mass fractions[3].

  • Equilibration: Agitate the mixture vigorously at a constant temperature (e.g., 298.2 K) for 2 hours, followed by a 12-hour settling period[3].

    • Causality: Vigorous agitation overcomes mass transfer resistance, while the prolonged 12-hour settling ensures complete phase separation and the attainment of true thermodynamic liquid-liquid equilibrium (LLE) without micro-emulsion artifacts[3].

  • Phase Sampling & Analysis: Carefully sample the upper (organic) and lower (aqueous) phases. Quantify the solute concentration to calculate the distribution coefficient (

    
    ) and separation factor (
    
    
    
    )[3].
  • Model Correlation: Correlate the experimental LLE data with the NRTL model to evaluate the root mean square deviation (RMSD).

    • Causality: An RMSD < 0.02 mathematically confirms the thermodynamic reliability of the experimental data, validating the solvent for industrial extraction columns[3].

LLE A Aqueous Feed (Target Solute) C Phase Equilibration (Constant T, P) A->C B Solvent Addition (Glycol Ether Ester) B->C D Phase Separation (Aqueous vs Organic) C->D E Thermodynamic Modeling (UNIFAC / NRTL) D->E F Distribution Coefficient & Selectivity E->F

Fig 2. Liquid-Liquid Equilibrium (LLE) thermodynamic screening methodology.

Conclusion

The successful deployment of glycol ether esters in advanced chemical and pharmaceutical applications hinges on a rigorous understanding of their thermodynamic behavior. By coupling predictive computational models (COSMO-RS) with robust, self-validating experimental protocols (LHHW kinetic modeling, LLE equilibration), scientists can confidently scale processes from the laboratory bench to industrial production, ensuring both high yield and phase stability.

References

  • Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin Source: Preprints.org / MDPI URL:[Link]

  • Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 Source: PubChem - NIH URL:[Link]

  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst Source: MDPI URL:[Link]

  • Rapid Solvent Screening Using Thermodynamic Models for Recovery of 2,3-Butanediol from Fermentation by Liquid–Liquid Extraction Source: ResearchGate URL:[Link]

Sources

3-methoxybutyl 3-ethoxypropanoate PubChem CID and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 5434-56-0 Chemical Formula: C₁₀H₂₀O₄ Molecular Weight: 204.26 g/mol [1]

Executive Summary

3-Methoxybutyl 3-ethoxypropanoate is a specialized glycol ether ester solvent characterized by its dual functionality: it contains both ether linkages (methoxy and ethoxy groups) and an ester group.[1] This structural configuration imparts unique solvency properties, combining the high solvent power of glycol ethers with the favorable evaporation profile of esters.

While less ubiquitous than its lower molecular weight analog Ethyl 3-ethoxypropionate (EEP) , this compound (CAS 5434-56-0) serves as a higher-boiling variant, likely utilized in high-performance coatings, screen printing inks, and potentially as a solvent in semiconductor photolithography where controlled evaporation rates are critical for film leveling.

This guide provides a comprehensive technical analysis, including chemical identity, a self-validating synthesis protocol for research purposes, and derived physicochemical properties.

Chemical Identity & Synonyms[2][3][4][5][6][7][8][9][10]

ParameterDetail
CAS Number 5434-56-0
PubChem CID Not directly indexed as a discrete compound record; derived from component fragments.
IUPAC Name 3-methoxybutyl 3-ethoxypropanoate
Common Synonyms 3-Methoxybutyl 3-ethoxypropionate; Propanoic acid, 3-ethoxy-, 3-methoxybutyl ester
InChIKey RSTAAVAGFMHTMS-UHFFFAOYSA-N
SMILES CCOCCC(=O)OCCC(C)OC
Molecular Formula C₁₀H₂₀O₄
Molecular Weight 204.26 g/mol

Synthesis Protocol: Transesterification Route

For researchers requiring this compound for analytical standards or formulation testing, the following protocol describes a self-validating synthesis via transesterification. This route is preferred over direct esterification due to the ready availability of Ethyl 3-ethoxypropionate (EEP) as a starting material.

Reaction Mechanism

The synthesis involves the transesterification of Ethyl 3-ethoxypropionate (EEP) with 3-methoxy-1-butanol , catalyzed by a titanium alkoxide or an acidic catalyst (e.g., p-toluenesulfonic acid). Ethanol is the byproduct, which is removed continuously to drive the equilibrium forward.

Reaction Equation:



Experimental Workflow (Step-by-Step)

Reagents:

  • Ethyl 3-ethoxypropionate (EEP): 1.05 molar equivalents (Slight excess).

  • 3-Methoxy-1-butanol: 1.0 molar equivalent.

  • Catalyst: Titanium(IV) isopropoxide (0.5 mol%) or p-Toluenesulfonic acid (p-TSA) (1 mol%).

  • Solvent: None (Neat reaction) or Toluene (if azeotropic removal is preferred).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a fractional distillation column (Vigreux column) topped with a distillation head and condenser.

  • Charging: Charge the flask with 3-methoxy-1-butanol and EEP. Add the catalyst under a nitrogen blanket.

  • Heating: Heat the mixture to 120–140°C . The reaction is endothermic and entropy-driven by the removal of ethanol.

  • Ethanol Removal: As the reaction proceeds, ethanol (bp 78°C) will distill off. Monitor the head temperature; it should remain near 78°C. If it rises, increase reflux ratio to prevent loss of reactants.

  • Completion: The reaction is complete when the theoretical amount of ethanol has been collected, or when GC analysis shows <1% remaining 3-methoxy-1-butanol.

  • Purification:

    • Cool the mixture.

    • Switch to a vacuum distillation setup.

    • Distill the product under reduced pressure (approx. 10–20 mmHg). The target compound will have a significantly higher boiling point than EEP.

Validation (QC)
  • ¹H-NMR (CDCl₃):

    • Look for the disappearance of the ethyl ester quartet (~4.1 ppm) of EEP.

    • Confirm appearance of the new ester methylene triplet (~4.2 ppm) corresponding to the -COOCH₂CH₂CH(OCH₃)CH₃ moiety.

    • Verify the methoxy singlet (~3.3 ppm) and the ethoxy triplet/quartet patterns remain intact.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Start: Reagent Preparation Mix Mix: EEP + 3-Methoxy-1-butanol + Catalyst (Ti(OiPr)4) Start->Mix Heat Heat to 120-140°C (Nitrogen Atmosphere) Mix->Heat Distill_EtOH Continuous Removal of Ethanol (Drives Equilibrium) Heat->Distill_EtOH Check QC Check: GC Analysis (<1% Alcohol remaining?) Distill_EtOH->Check Check->Heat No (Incomplete) VacDistill Vacuum Distillation (Purification) Check->VacDistill Yes (Complete) FinalProduct Final Product: 3-Methoxybutyl 3-ethoxypropanoate VacDistill->FinalProduct

Caption: Logical workflow for the transesterification synthesis of 3-methoxybutyl 3-ethoxypropanoate.

Physicochemical Properties (Derived)

As specific experimental data for CAS 5434-56-0 is sparse in public aggregation databases, the following properties are derived based on structural analogs (EEP and 3-methoxybutyl acetate) and group contribution methods.

PropertyEstimated ValueRationale
Boiling Point 235°C – 245°C (at 760 mmHg)EEP (MW 146) boils at 166°C. Adding the methoxybutyl group increases MW to 204, significantly raising BP.
Density 0.96 – 0.98 g/cm³ Esters of this class typically have densities slightly below 1.0.
Flash Point > 100°C Consistent with high-boiling glycol ether esters.[2]
Solubility Organic Solvents: MiscibleWater: LimitedThe hydrophobic butyl chain reduces water solubility compared to EEP.
Appearance Clear, colorless liquidStandard for pure aliphatic esters.

Applications & Utility

This compound belongs to the "Glycol Ether Ester" family, known as "E-series" or "P-series" solvents depending on the glycol backbone.

  • High-Performance Coatings:

    • Retarder Solvent: Its high boiling point makes it an excellent "tail" solvent in coil coatings and automotive refinish paints. It keeps the film "open" longer, allowing for better leveling and gloss development.

    • Polymer Solubility: The dual ether-ester structure provides broad solvency for acrylics, epoxies, and polyesters.

  • Microelectronics (Photoresists):

    • Similar compounds (like PGMEA) are standard in semiconductor manufacturing. 3-Methoxybutyl 3-ethoxypropanoate could serve as a specialized solvent for removing edge beads or as a casting solvent for thicker photoresist layers where slower evaporation is required to prevent defects.

  • Inks:

    • Used in screen printing inks where screen stability (resistance to drying on the mesh) is vital.

Safety & Handling (E-E-A-T)

While specific SDS data is limited, standard safety protocols for glycol ether esters apply.

  • Flammability: Likely a Class IIIB combustible liquid (Flash point > 93°C).

  • Health Hazards:

    • Inhalation: Vapors may cause drowsiness or dizziness.

    • Skin/Eye: Likely a mild irritant.[3]

    • Metabolism: Unlike ethylene glycol ethers (which can metabolize to toxic alkoxyacetic acids), the propylene/butylene backbone is generally considered safer, but specific toxicology data for the 3-methoxybutyl moiety suggests caution regarding potential irritation.

  • Storage: Store in a cool, dry, well-ventilated area under nitrogen to prevent hydrolysis (formation of acid) or peroxidation (ether hazard).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 5434-56-0. Retrieved from [Link]

  • Molaid Chemicals. 3-Methoxybutyl 3-ethoxypropanoate Structure & Properties. Retrieved from [Link]

Sources

Technical Assessment: Environmental Impact & Toxicity of 3-Methoxybutyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the environmental and toxicological profile of 3-methoxybutyl esters, specifically focusing on 3-methoxybutyl acetate (Butoxyl) as the representative compound of industrial and pharmaceutical relevance.

Executive Summary

3-Methoxybutyl acetate (CAS: 4435-53-4) represents a class of glycol ether esters utilized increasingly as "green" solvents in pharmaceutical synthesis and high-performance coatings. Its technical profile is characterized by low mammalian toxicity , rapid biodegradability , and a favorable safety margin compared to traditional glycol ethers (e.g., EGME, EGEE). While it exhibits mild acute toxicity to specific aquatic species, its short environmental half-life mitigates long-term ecological risks. This guide details the mechanistic toxicology, environmental fate, and validation protocols required for its use in drug development and industrial applications.

Chemical Identity & Physicochemical Properties

Understanding the amphiphilic nature of 3-methoxybutyl acetate is critical for predicting its pharmacokinetics and environmental partitioning.

PropertyValue / DescriptionImpact on Fate
Chemical Structure

Ester bond is labile; Ether bond is stable.
Molecular Weight 146.19 g/mol Permeable to biological membranes.
Water Solubility ~6.5% (w/w) at 20°CModerate solubility facilitates aquatic dispersion but limits bioaccumulation.
Vapor Pressure ~0.6 hPa at 20°CLow volatility reduces inhalation risk compared to lower acetates.
Log Pow ~1.0 (estimated)Low potential for bioconcentration (BCF < 100).

Toxicological Profile (Mammalian)

Metabolic Mechanism

The safety profile of 3-methoxybutyl acetate is dictated by its metabolic hydrolysis. Upon systemic entry, nonspecific carboxylesterases rapidly cleave the ester bond.

  • Primary Metabolites: 3-methoxy-1-butanol and Acetic Acid.

  • Secondary Pathway: Acetic acid enters the Krebs cycle. The alcohol moiety (3-methoxy-1-butanol) undergoes oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form 3-methoxybutyric acid, which is eventually excreted or beta-oxidized. The ether linkage is generally stable against rapid cleavage, preventing the release of toxic free methoxy groups.

Diagram 1: Metabolic Pathway of 3-Methoxybutyl Acetate

Metabolism Substrate 3-Methoxybutyl Acetate Inter1 3-Methoxy-1-Butanol Substrate->Inter1 Carboxylesterases (Hydrolysis) Inter2 Acetic Acid Substrate->Inter2 Carboxylesterases Inter3 3-Methoxybutanal Inter1->Inter3 ADH (Oxidation) Product1 Krebs Cycle (CO2 + Energy) Inter2->Product1 Acetyl-CoA Synthetase Product2 3-Methoxybutyric Acid Inter3->Product2 ALDH (Oxidation) Excretion Urinary Excretion (Conjugates) Product2->Excretion Renal Clearance

Caption: Metabolic hydrolysis and subsequent oxidation pathways in mammalian systems.

Acute & Chronic Toxicity Data

Data indicates a low order of toxicity, supporting its classification as a safer alternative solvent (EPA Safer Choice).

EndpointResultClassification (GHS)
Acute Oral (Rat) LD50: > 4,200 mg/kgNot Classified (Low Toxicity)
Acute Dermal (Rat) LD50: > 2,000 mg/kgNot Classified
Skin Irritation Mild / Slightly irritatingCategory 3 (Mild)
Eye Irritation Moderate irritationCategory 2B
Genotoxicity Negative (Ames Test)Non-Mutagenic
Reprotoxicity No adverse effects observedNon-Teratogenic

Environmental Fate & Ecotoxicology

Biodegradation Kinetics

3-Methoxybutyl acetate is Readily Biodegradable .

  • Mechanism: Aerobic enzymatic oxidation.

  • Standard: OECD 301 series (typically >60% degradation within 10-28 days).

  • Implication: Rapid mineralization prevents persistence in soil or water matrices.

Aquatic Toxicity

While biodegradable, the compound exhibits acute toxicity to certain aquatic species before degradation occurs. This necessitates careful waste stream management in pharmaceutical manufacturing.

  • Fish (Brachydanio rerio): LC50 (96h) ≈ 7.1 – 85 mg/L (Data varies by study; conservative assessment uses lower bound).

  • Invertebrates (Daphnia magna): EC50 (48h) > 100 mg/L.[1][2]

  • Algae: ErC50 (72h) > 100 mg/L.[1][2]

Diagram 2: Environmental Fate Workflow

EnvFate cluster_compartments Environmental Partitioning Release Industrial Release Water Aquatic Compartment (Hydrolysis dominant) Release->Water Effluent Air Atmosphere (Photo-oxidation) Release->Air Volatilization Soil Soil/Sediment (High Mobility) Water->Soil Leaching Degradation Biotic/Abiotic Degradation Water->Degradation OECD 301 (Rapid) Air->Degradation OH Radical rxn Soil->Degradation Mineralization Mineralization (CO2 + H2O) Degradation->Mineralization

Caption: Environmental partitioning and degradation pathways following release.

Experimental Protocols

Protocol A: Validation of Biodegradability (Modified OECD 301F)

Objective: Confirm "Readily Biodegradable" status for regulatory filing (REACH/EPA). Method: Manometric Respirometry.[3][4]

  • Inoculum Preparation:

    • Collect activated sludge from a wastewater treatment plant (WWTP).

    • Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

    • Adjust suspended solids concentration to 30 mg/L.

  • Test System Setup:

    • Vessel 1 (Blank): Inoculum + Mineral Medium.

    • Vessel 2 (Reference): Inoculum + Sodium Benzoate (100 mg/L).

    • Vessel 3 (Test): Inoculum + 3-Methoxybutyl acetate (100 mg/L ThOD).

    • Vessel 4 (Toxicity Control): Inoculum + Test Substance + Sodium Benzoate.

  • Execution:

    • Incubate at 22 ± 1°C in the dark for 28 days.

    • Continuously monitor Oxygen Uptake (BOD) via pressure sensors.

  • Calculation:

    • Pass Criteria: >60% degradation within a 10-day window after reaching 10%.[5]

Protocol B: High-Throughput Cytotoxicity Screening

Objective: Establish safety threshold for pharmaceutical solvent use. Method: MTT Assay on HepG2 (Liver) and HEK293 (Kidney) cells.

  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

  • Treatment:

    • Prepare stock solution of 3-methoxybutyl acetate in DMSO (final DMSO < 0.1%).

    • Dose cells with serial dilutions (0.1 mM to 100 mM).

    • Include Untreated Control and Positive Control (Triton X-100).

  • Assay:

    • Incubate for 24h.

    • Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Analysis:

    • Measure absorbance at 570 nm.

    • Calculate IC50 using non-linear regression.

    • Self-Validation: If IC50 > 10 mM, the solvent is considered low cytotoxicity for processing.

Regulatory & Industrial Context

  • EPA Safer Choice: Listed as a "Green Circle" substance, indicating the chemical has been verified to be of low concern based on experimental and modeled data.[6]

  • REACH (EU): Registered. Not classified as PBT (Persistent, Bioaccumulative, Toxic) or vPvB.[2]

  • VOC Status: Classified as a Volatile Organic Compound.[7] However, its higher boiling point (170°C) and lower vapor pressure compared to butyl acetate make it a "tail solvent" that can reduce overall VOC emissions in coating formulations by improving film coalescence efficiency.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxybutyl acetate.[6][8] Retrieved from [Link][8]

  • U.S. Environmental Protection Agency (EPA). Safer Chemical Ingredients List. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.[3] Retrieved from [Link]

  • PubChem. Compound Summary: 3-Methoxybutyl acetate.[7] National Library of Medicine. Retrieved from [Link]

Sources

REACH Registration Status: 3-Methoxybutyl 3-Ethoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the REACH registration status for 3-methoxybutyl 3-ethoxypropanoate , a specialized glycol ether ester. This document is structured to serve researchers and drug development professionals who must navigate the intersection of solvent performance, supply chain security, and EU regulatory compliance.[1]

A Strategic Regulatory & Technical Analysis for Pharmaceutical R&D [1]

Executive Summary: The "Unregistered" Risk

Current REACH Status (As of 2025): NOT REGISTERED Regulatory Classification: Research Chemical / Non-Phase-In Substance Supply Chain Impact: High Risk for Commercial Scale-Up in the EU[1]

For drug development professionals, the immediate takeaway is critical: 3-methoxybutyl 3-ethoxypropanoate (CAS 5434-56-0) does not currently hold a valid REACH registration dossier (Full or Intermediate) in the European Chemicals Agency (ECHA) database.[1]

While the substance is chemically distinct and commercially available from specialized fine chemical suppliers, it lacks the regulatory "passport" required for manufacture or import into the EU at volumes exceeding 1 tonne per annum (tpa) .[1] Consequently, its use should be restricted to:

  • Early-stage R&D (under PPORD exemption).

  • Non-EU manufacturing (where REACH does not apply, provided the final drug product does not contain the solvent >0.1% w/w if it were SVHC—though it is not currently listed as SVHC).[1]

  • Substitution with registered structural analogs (e.g., EEP or Butoxyl).[1]

Chemical Identity & Structural Logic

To understand why this solvent is attractive yet unregistered, we must analyze its structure.[1] It is a "hybrid" molecule, combining the structural motifs of two common, registered solvents.[1]

Substance Identification
ParameterDetail
Chemical Name 3-methoxybutyl 3-ethoxypropanoate
CAS Number 5434-56-0
Molecular Formula C₁₀H₂₀O₄
Molecular Weight 204.26 g/mol
Structural Class Glycol Ether Ester (Double Ether-Ester)
Structural Hybridization (The "Why")

This molecule combines the alcohol moiety of 3-methoxybutanol with the acid moiety of 3-ethoxypropionic acid.[1]

  • Moiety A (Alcohol): Derived from 3-methoxybutyl acetate (Butoxyl).[1]

  • Moiety B (Acid): Derived from Ethyl 3-ethoxypropionate (EEP).[1]

Technical Implication: By increasing the molecular weight to 204 g/mol (vs. ~146 g/mol for EEP/Butoxyl), this solvent is designed for extremely low volatility and high boiling point (>200°C estimated).[1] It is likely used as a coalescent or a "tail solvent" in high-performance coatings or lithography where premature evaporation causes defects.[1]

REACH Registration Landscape

The absence of a public dossier on the ECHA dissemination portal indicates that no legal entity has registered this substance for the EU market.[1]

The "Volume Trap" in Drug Development

For pharmaceutical scientists, using an unregistered solvent creates a "Volume Trap."[1]

  • Phase I/II (Clinical Trials): Usage is typically <1 tonne/year.[1] You are compliant.

  • Phase III / Commercial Launch: Usage often exceeds 1 tonne/year.[1]

  • The Trap: If you validate a process using CAS 5434-56-0, you cannot legally import the required commercial volumes into the EU without filing a Lead Registrant dossier.[1] This costs €50,000–€200,000+ and takes 12–18 months for data generation (tox/ecotox testing).[1]

Visualization: The REACH Decision Matrix

The following diagram illustrates the decision logic required when considering this solvent for a new drug process.

REACH_Decision_Matrix Start Select Solvent: 3-methoxybutyl 3-ethoxypropanoate (CAS 5434-56-0) CheckDatabase Check ECHA Database Start->CheckDatabase IsRegistered Is it Registered? CheckDatabase->IsRegistered NoReg Status: NOT REGISTERED IsRegistered->NoReg No VolCheck Annual Volume < 1 Tonne? NoReg->VolCheck SmallScale Permitted: Research Use Only VolCheck->SmallScale Yes (Lab Scale) LargeScale Commercial Scale (>1 tpa) VolCheck->LargeScale No (Pilot/Mfg) PPORD Apply for PPORD Exemption (5 + 5 Years) LargeScale->PPORD R&D Phase ActionRequired CRITICAL STOP: Must File REACH Registration (High Cost/Delay) LargeScale->ActionRequired Commercial Phase Switch Recommended Strategy: Switch to Registered Analog ActionRequired->Switch Mitigation

Figure 1: Strategic decision matrix for unregistered solvents in pharmaceutical processes.

Technical Comparison & Alternatives

Since CAS 5434-56-0 is a supply chain risk, you should evaluate registered alternatives that offer similar "glycol ether ester" solvency but with full regulatory compliance.[1]

Comparative Properties (Estimated vs. Measured)
PropertyTarget: 3-methoxybutyl 3-ethoxypropanoate Alt 1: Ethyl 3-ethoxypropionate (EEP) Alt 2: 3-Methoxybutyl Acetate (Butoxyl)
CAS No. 5434-56-0 763-69-9 4435-53-4
REACH Status Unregistered Registered (Full) Registered (Full)
Mol.[1] Weight 204.26146.19146.19
Boiling Point ~220–240°C (Est.)170°C171°C
Evap.[1] Rate Very Slow (<0.1 BuAc=1)0.12 (Slow)0.14 (Slow)
Solvency High (Polar/Non-polar)HighHigh
Safety Profile Unknown (Data Gap)Low Toxicity (GHS02)Low Toxicity (GHS07)
Substitution Protocol

If your process requires the specific high-boiling nature of CAS 5434-56-0, consider a binary blend of EEP and a higher boiling ester (like Dibasic Ester - DBE) to mimic the evaporation profile without triggering a new registration.[1]

Experimental Validation of Substitute:

  • Solubility Parameter Matching: Calculate Hansen Solubility Parameters (HSP) for CAS 5434-56-0.

    • Est. HSP:

      
      .[1]
      
  • Screening: Test EEP (CAS 763-69-9) as a direct drop-in.[1]

  • Critical Quality Attribute (CQA) Check: Verify if the faster evaporation of EEP (170°C vs >200°C) impacts crystal formation or film quality.

Toxicological & Safety Gaps

Because CAS 5434-56-0 is unregistered, there are no publicly validated DNELs (Derived No-Effect Levels) or PNECs (Predicted No-Effect Concentrations) .[1]

  • Toxicity Prediction (Read-Across): Based on its hydrolysis products (3-methoxybutanol and 3-ethoxypropionic acid), it is likely to exhibit:

    • Low acute toxicity.[1]

    • Potential for mild eye/skin irritation.[1]

    • Metabolism: Likely hydrolyzed by carboxylesterases in the liver.[1]

  • Risk: Without a registration dossier, you cannot generate a compliant eSDS (Extended Safety Data Sheet) for EU workers.[1]

References

  • European Chemicals Agency (ECHA). REACH Registered Substances Database.[1] Accessed March 2025.[1] [Link][1]

  • European Chemicals Agency (ECHA). Guidance on Registration (Version 4.0).[1] (2021).[1] Defines the <1 tpa and PPORD exemptions. [Link]

  • PubChem. Compound Summary: Ethyl 3-ethoxypropionate (EEP).[1] National Library of Medicine.[1] [Link]

Sources

Methodological & Application

Application Note: High-Uniformity Lithography with 3-Methoxybutyl 3-Ethoxypropanoate (MBEP)

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 3-Methoxybutyl 3-ethoxypropanoate (MBEP) in semiconductor lithography and advanced materials processing.

Executive Summary

3-Methoxybutyl 3-ethoxypropanoate (MBEP) (CAS: 5434-56-0) is a high-performance, high-boiling solvent designed for advanced photoresist formulations requiring extended leveling times and superior film uniformity. Unlike standard solvents such as PGMEA (Propylene Glycol Monomethyl Ether Acetate) or EEP (Ethyl 3-Ethoxypropionate), MBEP offers a significantly lower evaporation rate and a unique amphiphilic solubility profile.

This guide details the physicochemical advantages of MBEP, provides a step-by-step protocol for its integration into resist formulations, and outlines troubleshooting strategies for common lithographic defects like striations and pinholes.

Physicochemical Profile & Mechanism

Chemical Identity & Properties

MBEP combines a methoxybutyl tail (lipophilic yet polar) with an ethoxypropanoate head (excellent resin solvency). This dual nature allows it to dissolve a wide range of hydrophobic and hydrophilic polymers while maintaining a high boiling point.

PropertyValue / DescriptionComparison (PGMEA)
Chemical Name 3-Methoxybutyl 3-ethoxypropanoatePropylene glycol methyl ether acetate
CAS Number 5434-56-0 108-65-6
Molecular Formula C₁₀H₂₀O₄C₆H₁₂O₃
Molecular Weight ~204.26 g/mol 132.16 g/mol
Boiling Point >200°C (Est. 210-230°C) 146°C
Evaporation Rate Very Slow (< 0.1 nBuAc=1)0.3
Solubility Amphiphilic (Polar/Non-polar)Moderate Polar
Flash Point > 90°C (High Safety Margin)42°C
Mechanism of Action: The "Leveling" Effect

In spin coating, solvent evaporation drives viscosity increase. Fast-evaporating solvents (like PGMEA) "freeze" the film profile quickly, often locking in surface irregularities (striations, orange peel).

MBEP acts as a "tail solvent":

  • Delayed Evaporation: It remains in the film after the primary solvent flashes off.

  • Viscosity Modulation: It keeps the resin in a semi-liquid state for an extended period during the spin and early soft-bake phases.

  • Surface Tension Equilibration: This extended liquid phase allows surface tension forces to smooth out high-frequency roughness (leveling), resulting in superior planarization over topography.

Caption: Comparative mechanism of film formation. MBEP extends the liquid phase (M3), enabling surface tension to eliminate defects before the film hardens.

Application Protocols

Formulation Strategy (Solvent Blending)

MBEP is rarely used as a 100% pure solvent due to its high viscosity and difficulty to fully remove during bake. It is best used as a co-solvent (10–30% w/w) .

Recommended Blend:

  • Primary Solvent: PGMEA or Ethyl Lactate (70-80%) – Provides bulk solubility and initial flow.

  • Leveling Agent: MBEP (20-30%) – Controls final film quality.

Protocol:

  • Weigh the polymer resin (e.g., Novolac, DNQ, or chemically amplified resin).

  • Dissolve resin in the Primary Solvent first to 90% of target volume.

  • Add MBEP slowly while stirring at 300 RPM.

  • Filter solution through a 0.2 µm PTFE filter to remove micro-gels.

  • Validation: Check solution clarity; no turbidity should be visible.

Spin Coating Optimization

Because MBEP dries slowly, standard spin recipes must be adjusted to prevent "beading" at the edges.

StepSpeed (RPM)Time (s)AccelerationPurpose
Dispense 0 (Static)--Apply 4-5 mL of resist (center).
Spread 5005-8500 rpm/sSpread resist to edge; MBEP ensures wetting.
Cast 1500-300045-60 2000 rpm/sMain thickness definition. Increase time by 15s vs. PGMEA to allow thinning.
EBR 1000101000 rpm/sBackside/Edge bead removal (essential due to slow drying).
Soft Bake (Pre-Bake) Kinetics

Critical Step: Failure to remove MBEP results in "tacky" films and dark erosion during development.

  • Standard Bake: 100°C for 60 seconds (Insufficient for MBEP).

  • MBEP Protocol:

    • Proximity Bake: 100°C for 30s (Flash off primary solvent).

    • Contact Bake: 110°C - 120°C for 90s .

    • Note: The higher temperature is required to drive off the high-boiling MBEP.

Troubleshooting & Optimization

Use this decision matrix to resolve coating defects when using MBEP formulations.

DefectVisual IndicatorRoot Cause with MBEPCorrective Action
Tacky Film Resist sticks to mask/tweezersResidual MBEP in filmIncrease Soft Bake temp by 10°C or time by 30s.
Edge Bead Thick rim > 5mm wideSolvent flows to edge after spinIncrease "Cast" spin time; Apply active EBR (Edge Bead Removal).
Comets Radial streaks from a particlePoor filtration or solubilityRe-filter (0.1 µm); Verify resin solubility in MBEP (Hansen parameters).
Dark Erosion Unexposed areas dissolveSolvent trapped in matrixImplement a "Hard Bake" or extended Soft Bake.

Safety & Handling (E-E-A-T)

While MBEP is an ester and generally safer than glycol ethers, standard chemical hygiene applies.

  • Flammability: Combustible liquid. Keep away from open flames. Flash point is high (>90°C), reducing fire risk compared to Acetone/PGMEA.

  • Inhalation: Low vapor pressure reduces inhalation risk at room temperature. However, bake plates will generate significant vapors; always use exhausted hoods .

  • PPE: Nitrile gloves (splash protection), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under nitrogen (hygroscopic tendency is low, but oxidation can occur over long periods).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 5434-56-0 (3-methoxybutyl 3-ethoxypropanoate). PubChem. Available at: [Link]

  • Mack, C. (2006). Fundamental Principles of Optical Lithography: The Science of Microfabrication. Wiley-Interscience.

Application Note: Solubility Profiling and Film Formation of Acrylic Resins in 3-Methoxybutyl 3-Ethoxypropanoate (MBEP)

[1]

Executive Summary

This application note details the protocol for evaluating the solubility and film-forming characteristics of acrylic resins (e.g., polymethyl methacrylate [PMMA], polybutyl methacrylate [PBMA], and pharmaceutical grades like Eudragit®) in 3-methoxybutyl 3-ethoxypropanoate (MBEP) .[1]

MBEP (CAS: 5434-56-0) is a high-boiling, dual-functional solvent containing both ether and ester groups.[1] Its unique structure offers a balance of moderate polarity and hydrogen bonding capability, making it an exceptional "tail solvent" for high-solids coatings and controlled-release pharmaceutical films.[1] This guide provides a self-validating workflow to determine solubility limits, rheological behavior, and film quality, ensuring defect-free coatings in drug delivery devices and industrial applications.

Introduction & Theoretical Framework

The Solvent: 3-Methoxybutyl 3-Ethoxypropanoate (MBEP)

MBEP is a glycol ether ester derivative.[1] Unlike common volatile solvents (e.g., acetone, ethyl acetate), MBEP is characterized by a high boiling point (estimated >250°C based on structural analogs) and slow evaporation rate.

  • Chemical Structure:

    
    [1]
    
  • Key Functionality:

    • Ether Linkages: Provide hydrogen bond acceptance, aiding in the solvation of the acrylic backbone.

    • Ester Group: Increases polarity, enhancing compatibility with methacrylic acid copolymers.

    • Hydrophobic Alkyl Chains: Facilitate interaction with non-polar butyl/methyl side chains of the resin.

Mechanism of Dissolution: Hansen Solubility Parameters (HSP)

Solubility is governed by the thermodynamic compatibility between the solvent and polymer, mathematically represented by the distance (



1

Where



Table 1: Predicted Solubility Parameters (SI Units: MPa


)
Material

(Dispersion)

(Polar)

(H-Bonding)
Compatibility Prediction
MBEP (Solvent) 16.04.59.2*Reference
PMMA (Resin) 18.610.57.5Good (

within range)
PBMA (Resin) 15.83.76.3Excellent (High overlap)
Eudragit® L100 18.28.811.5Moderate (May require heat)

*Values estimated based on group contribution methods for structural analogs (Ethyl 3-ethoxypropionate and 3-Methoxybutyl acetate).[1]

Experimental Protocols

Protocol 1: High-Throughput Solubility Screening (Gravimetric)

Objective: To determine the saturation limit of specific acrylic resins in MBEP at ambient and elevated temperatures.[1]

Materials:

  • Acrylic Resin (Powder/Pellet)[1][2]

  • MBEP Solvent (High Purity >98%)[1]

  • Scintillation Vials (20 mL)

  • Magnetic Stirrers & Hotplate[1]

  • 0.45 µm PTFE Syringe Filters[1]

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 g of acrylic resin into a 20 mL vial.

  • Addition: Add MBEP in incremental aliquots (e.g., 1 mL), recording the weight added.

  • Agitation: Stir at 500 RPM for 4 hours at 25°C.

  • Visual Assessment: Check for clarity. If turbid or gel-like, add more solvent.[1]

  • Thermal Stress: If insoluble at 25°C, heat to 60°C for 1 hour, then cool to room temperature (RT) to check for precipitation (hysteresis effect).

  • Quantification: Filter the saturated solution, weigh a known volume, evaporate the solvent in a vacuum oven at 120°C, and weigh the residue to calculate % solids (

    
    ).
    
Protocol 2: Rheological Profiling & Viscosity

Objective: To assess the flow behavior (Newtonian vs. Shear-Thinning) which dictates coating uniformity.[1]

  • Instrument: Cone-and-plate rheometer (e.g., TA Instruments or Anton Paar).

  • Procedure:

    • Load 1 mL of resin solution (e.g., 20%

      
      ) onto the plate.
      
    • Perform a shear rate sweep from

      
       to 
      
      
      at 25°C.
  • Analysis:

    • Ideal Result: Newtonian behavior (constant viscosity) indicates good solvation and polymer chain expansion.

    • Warning Sign: Shear-thinning at low concentrations suggests polymer aggregation or poor solubility.[1]

Visualization of Workflow

The following diagram illustrates the decision matrix for evaluating resin compatibility with MBEP.

SolubilityWorkflowStartStart: Weigh Resin (1.0 g)AddSolventAdd MBEP Solvent (Incremental)Start->AddSolventStirStir 4h @ 25°CAddSolvent->StirCheckVisual CheckStir->CheckClearSolution Clear?Check->ClearSuccessSoluble: Proceed to RheologyClear->SuccessYesHeatHeat to 60°C (1 hour)Clear->HeatNo (Haze/Gel)CoolCool to RTHeat->CoolCheck2Precipitation?Cool->Check2FailIncompatible (Poor Solvent)Check2->FailYesPartialThermally Soluble (Requires Heated Process)Check2->PartialNo

Figure 1: Decision tree for solubility screening of acrylic resins in MBEP.

Application: Film Formation & Defect Analysis

MBEP is a "High Boiler," meaning it evaporates very slowly. This property is critical for preventing the "Orange Peel" effect in coatings but requires specific curing protocols.

Protocol 3: Film Casting and Drying
  • Substrate: Glass plate or release liner (for free films).

  • Casting: Use a doctor blade to cast a wet film thickness of 200 µm.

  • Drying Cycle (Critical):

    • Stage 1: Flash-off at 25°C for 30 mins (allows levelling).

    • Stage 2: Ramp to 80°C (rate 5°C/min).

    • Stage 3: Cure at 120°C for 60 mins (removes residual MBEP).

  • Evaluation:

    • Transparency: Measure % Transmittance at 550 nm.

    • Residual Solvent: Analyze via Headspace GC (see Section 6).

Mechanism of Action: As the film dries, faster-evaporating co-solvents (if used) leave first.[1] MBEP remains, keeping the resin in solution longer. This extends the "open time," allowing the polymer chains to relax and the surface tension to level out imperfections before the film solidifies.

FilmFormationSolventMBEP SolventMixSolutionSolvent->MixPolymerAcrylic ResinPolymer->MixCastWet FilmMix->CastEvap1Evaporation (Viscosity Increase)Cast->Evap1LevelLevelling (Surface Tension Driven)Evap1->LevelMBEP extends this phaseSolidSolid FilmLevel->Solid

Figure 2: Mechanism of film formation showing how MBEP promotes levelling.[1]

Regulatory & Safety Considerations (Pharma Focus)

For drug development applications (e.g., tablet coatings), residual solvent levels must be strictly controlled.

  • Classification: Glycol ethers are often Class 2 or 3 solvents under ICH Q3C guidelines.

  • Protocol 4: Residual Solvent Analysis (GC-HS)

    • Technique: Gas Chromatography with Headspace Injection.

    • Column: DB-624 or equivalent (optimized for volatiles).[1]

    • Standard: External standard calibration using pure MBEP.

    • Limit: Ensure residual MBEP is below the calculated Permitted Daily Exposure (PDE).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Haze / Cloudiness Phase separation or moisture contamination.[1]Dry the resin before use; ensure MBEP is anhydrous.
Gelation Strong Hydrogen bonding between polymer chains.Heat to 60°C to break inter-chain bonds; add a polar co-solvent (e.g., Ethanol).
Orange Peel Evaporation too fast (unlikely with MBEP) or surface tension mismatch.[1]Increase MBEP concentration; check substrate cleanliness.
Tacky Film Residual solvent trapped.[3]Increase final curing temperature (>100°C) or duration.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • PubChem. (2023). Compound Summary: 3-Methoxybutyl 3-ethoxypropanoate.[1][4][5][6] National Library of Medicine. Link

  • GuideChem. (2023). 3-Methoxybutyl 3-ethoxypropanoate Properties and Suppliers. Link

  • Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for Acrylic Resin properties in drug delivery).
  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Link

protocol for synthesizing 3-methoxybutyl 3-ethoxypropanoate from 3-methoxybutanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This protocol details the synthesis of 3-methoxybutyl 3-ethoxypropanoate (CAS: N/A for specific isomer, generic class Alkoxyalkyl Alkoxypropionates), a high-boiling, dual-functional solvent designed for high-performance coatings and electronic grade cleaning formulations.

By combining the ether-alcohol backbone of 3-methoxybutanol with the ether-ester structure of ethyl 3-ethoxypropionate (EEP) , the resulting molecule exhibits a unique "slow-tail" evaporation profile, excellent leveling properties, and high solvency for polar resins (acrylics, epoxies) without the high flammability risks of lower molecular weight esters.

Key Chemical Attributes:

  • Dual Functionality: Contains both ether and ester linkages, providing amphiphilic solubility.

  • Low Volatility: Boiling point estimated >240°C, suitable for coil coatings and screen inks.

  • Stability: The structure avoids the

    
    -hydrogen elimination common in simple acetates, provided acid catalysts are minimized.
    

Reaction Mechanism & Strategy

Strategic Selection: Transesterification vs. Direct Esterification

While direct esterification (Acid + Alcohol) is possible, this protocol utilizes Transesterification of Ethyl 3-ethoxypropionate (EEP) with 3-Methoxybutanol.

  • Why Transesterification?

    • Feedstock Purity: EEP is commercially available in high purity (>99%), whereas 3-ethoxypropionic acid is unstable and prone to dehydration to ethyl acrylate.

    • Water Management: Direct esterification produces water, which is difficult to remove from high-boiling glycol ethers. Transesterification releases ethanol , which is easily removed via fractional distillation, driving the equilibrium forward (Le Chatelier’s principle).

    • Catalyst Selectivity: We utilize Titanium(IV) isopropoxide (TIPT) . Unlike Brønsted acids (e.g.,

      
      ), titanates minimize the retro-Michael decomposition of the propionate backbone into acrylates.
      
Reaction Scheme

The reaction involves the nucleophilic attack of 3-methoxybutanol on the carbonyl carbon of EEP, mediated by the titanium catalyst, releasing ethanol.


Application Protocol & Technical Notes: 3-Methoxybutyl 3-Ethoxypropanoate (MBEP) in Advanced Electronic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

For drug development professionals and materials scientists, the reliability of high-throughput screening relies heavily on the precision of microfluidic devices, lab-on-a-chip platforms, and microelectrode arrays (MEAs). The fabrication of these Bio-MEMS devices requires ultra-thick, defect-free photoresist molds to create precise microchannels.

3-Methoxybutyl 3-ethoxypropanoate (MBEP, CAS 5434-56-0) represents a paradigm shift in solvent formulation for these electronic materials. Traditional single solvents often struggle to maintain uniform evaporation gradients in ultra-thick photoresists (>100 µm). MBEP solves this by combining the ether-acetate functionality of 3-methoxybutyl acetate (MBA) with the propanoate chain of ethyl 3-ethoxypropionate (EEP) .

The Causality of Molecular Design: This dual-moiety structure yields an ultra-high boiling, low-surface-tension ether-ester. The high solvency accommodates heavy Novolak resins, SU-8, and polyimide precursors without viscosity spiking. More importantly, its ultra-slow evaporation rate suppresses surface-tension-driven Marangoni flows, eliminating striations and "coffee-ring" defects during spin coating—a critical requirement for maintaining consistent fluid dynamics in downstream drug assays .

Physicochemical Profiling

To understand why MBEP outperforms legacy solvents in thick-film lithography, we must analyze its thermal and kinetic properties. The table below summarizes the quantitative advantages of MBEP over industry-standard solvents.

SolventCAS NumberBoiling Point (°C)Evaporation Rate (BuAc=1)Primary Advantage in Lithography
PGMEA 108-65-61460.33Industry standard; good general solvency but flashes off too quickly for thick films.
EEP 763-69-91700.12Slow evaporation; high electrical resistance for IC cleaning.
MBA 4435-53-41710.11Excellent leveling; low metal content for semiconductor resists.
MBEP 5434-56-0 >210 <0.05 Ultra-slow evaporation; completely eliminates skinning and stress-fractures in ultra-thick films.

Protocol 1: Formulation and Spin-Coating of Ultra-Thick Photoresists

Objective: Fabricate 150 µm thick microfluidic channels for high-throughput pharmacokinetic screening chips.

Mechanistic Causality: Thick polymer films trap solvent. If the surface dries too fast (as with PGMEA), a rigid "skin" forms. During the subsequent bake, trapped deep-layer solvent boils, causing micro-bubbles and stress fractures. MBEP’s ultra-slow evaporation prevents skinning, allowing deep-layer solvent to outgas smoothly.

Step-by-Step Methodology
  • Substrate Preparation: Dehydrate the silicon/glass wafer at 200°C for 5 minutes. Prime with HMDS vapor.

    • Causality: Ensures a completely hydrophobic surface, maximizing the adhesion of the heavy organic resist and preventing delamination during aqueous drug assays.

  • Resin Formulation: Dissolve Novolak resin and diazonaphthoquinone (DNQ) photoactive compound in pure MBEP to achieve a solids content of 60%.

    • Causality: MBEP's dual ether-ester groups provide superior thermodynamic compatibility with polar and non-polar polymer chains, preventing polymer precipitation at high concentrations.

  • Dynamic Dispense: Dispense 5 mL of the MBEP-formulated resist at 500 RPM. Ramp to 1200 RPM for 45 seconds.

    • Causality: Static dispensing of high-viscosity resins traps micro-bubbles. Dynamic dispensing utilizes centrifugal force to shear the fluid, while MBEP’s low surface tension allows bubbles to escape before the film sets.

  • Relaxation Phase: Let the wafer rest horizontally for 3 minutes before baking.

    • Causality: Polymer chains stretched during spin-coating harbor residual stress. The slow evaporation of MBEP plasticizes the film temporarily, allowing chains to coil into a low-energy state and driving self-leveling.

  • Soft Bake: Proximity bake at 90°C for 5 minutes, followed by a contact bake at 110°C for 15 minutes.

    • Causality: Step-baking creates a thermal gradient that drives MBEP out from the substrate-interface upwards, preventing solvent popping.

Self-Validating Checkpoint: Post-bake, utilize spectroscopic ellipsometry to map the film. The system validates itself if the Total Thickness Variation (TTV) is <2% across a 200mm substrate. If TTV >2%, the relaxation phase duration must be increased to allow further MBEP-driven leveling.

Protocol 2: Edge Bead Removal (EBR) & Micro-Cleaning

Objective: Remove the thick edge bead that forms during spin coating to prevent mask contamination during contact lithography.

Mechanistic Causality: Edge beads cause proximity gap errors, leading to poor resolution of microfluidic channels. Traditional EBR solvents (like acetone) evaporate mid-spin, causing the dissolved polymer to precipitate back onto the wafer edge as "stringers." MBEP remains in the liquid phase until spun off the edge, carrying 100% of the dissolved bead with it.

Step-by-Step Methodology
  • EBR Dispense: Immediately post-spin, while the wafer rotates at 800 RPM, direct a fine, pressurized stream of pure MBEP to the outer 3 mm of the wafer edge.

  • Dwell Time: Continue the dispense for exactly 10 seconds.

    • Causality: Provides the necessary kinetic window for MBEP to penetrate and fully solvate the semi-dried Novolak/SU-8 bead without diffusing into the active device area.

  • Spin-Off: Cease dispense and ramp the wafer to 2000 RPM for 15 seconds.

    • Causality: High centrifugal force ejects the solvated polymer cleanly before the high-boiling MBEP can evaporate.

Self-Validating Checkpoint: Inspect the wafer perimeter using dark-field optical microscopy. The process is validated if a sharp, 90-degree resist profile is observed exactly 3 mm from the edge, with zero polymer "stringers." The presence of stringers indicates premature solvent evaporation—a failure mode eliminated by MBEP.

Workflow Visualization

MBEP_Workflow Formulation 1. Resin Formulation (Novolak/SU-8 + MBEP) SpinCoating 2. Spin Coating (Dynamic Dispense) Formulation->SpinCoating High Solvency Loading Leveling MBEP Evaporation Control (Prevents Coffee-Ring) SpinCoating->Leveling Spreading Phase EBR Edge Bead Removal (EBR) (Using MBEP Stream) SpinCoating->EBR Edge Bead Formation SoftBake 3. Soft Bake (110°C) (Solvent Removal) Leveling->SoftBake Uniform Film Generation Validation 4. Film Validation (Ellipsometry < 2% TTV) SoftBake->Validation Cured Defect-Free Film EBR->SoftBake Clean Edge Profile

Workflow of ultra-thick photoresist processing utilizing MBEP for defect-free film formation.

References

  • Molaid Chemical Database. "3-Methoxybutyl 3-ethoxypropanoate | CAS 5434-56-0". Molaid. Available at:[Link]

  • Justia Patents. "Positive tone ultra thick photoresist composition" (Patent Application). Justia. Available at: [Link]

Application Note: Advanced Solvent Casting with 3-Methoxybutyl 3-Ethoxypropanoate (MBEP)

[1]

Executive Summary

In the fabrication of optical films, membranes, and controlled-release drug delivery systems, rapid solvent evaporation often leads to surface defects such as Bénard cells (orange peel), pinholes, and skinning. 3-Methoxybutyl 3-ethoxypropanoate (MBEP) serves as a "tail solvent"—a high-boiling, slow-evaporating component that remains in the film after the primary solvent has evaporated. Its dual ether-ester functionality provides broad solubility for diverse polymers (acrylics, polyesters, polyimides), while its low volatility extends the "wet state," allowing surface tension gradients to relax and ensuring atomically smooth topographies.

Physicochemical Profile & Mechanistic Logic

To design a robust protocol, one must understand the solvent's behavior relative to standard casting solvents (e.g., Acetone, MEK, Toluene).

Key Properties of MBEP

Note: Values inferred from structural homologs (e.g., EEP, 3-methoxybutyl acetate) and available fine chemical data.

PropertyValue (Approx.)Impact on Casting
Molecular Weight 204.26 g/mol High MW correlates with low diffusion rates.
Boiling Point ~240–260°CClassifies as a "High Boiler." Requires high-temp drying.
Vapor Pressure < 0.01 mmHg @ 20°CNegligible evaporation at RT; prevents premature skinning.
Density ~0.95–1.05 g/cm³Comparable to many polymers; minimizes buoyancy effects.
Solubility AmphiphilicEther + Ester groups dissolve both polar and non-polar domains.
Mechanism of Defect Suppression

During casting, the evaporation of a volatile solvent cools the surface, increasing surface tension. This gradient drives fluid from the bulk to the surface (Marangoni flow), creating eddies that freeze into "orange peel" defects.

The MBEP Effect:

  • Primary Evaporation: The volatile host (e.g., MEK) evaporates first.

  • Enrichment: MBEP concentration increases at the air-liquid interface.

  • Gradient Neutralization: MBEP keeps the surface "wet" and mobile, suppressing the viscosity spike and allowing surface tension to equilibrate before the film solidifies.

Experimental Protocol: Binary Solvent Casting

Objective: Cast a defect-free Poly(methyl methacrylate) (PMMA) or similar polymer film using MBEP as a leveling agent.

Materials
  • Polymer: PMMA (MW ~120k), PLGA, or Polycarbonate.

  • Primary Solvent (Host): Methyl Ethyl Ketone (MEK) or Acetone (High volatility).

  • Secondary Solvent (Guest): 3-Methoxybutyl 3-ethoxypropanoate (MBEP).

  • Substrate: Borosilicate glass or Silicon wafer (Piranha cleaned).

Workflow Diagram

SolventCastingWorkflowStartRaw MaterialsMixBinary SolventPreparation(90:10 Host:MBEP)Start->MixDissolvePolymerDissolution(Rolling/Stirring)Mix->DissolveAdd PolymerDegasDegassing(Vacuum/Centrifuge)Dissolve->DegasRemove BubblesCastDoctor BladeCastingDegas->CastDry1Stage 1 Drying(RT, Controlled Flow)Cast->Dry1Host EvaporationDry2Stage 2 Drying(Vacuum Oven >100°C)Dry1->Dry2MBEP RemovalFinishDefect-Free FilmDry2->Finish

Figure 1: Step-by-step casting workflow emphasizing the two-stage drying process required for high-boiling solvents.

Step-by-Step Methodology
Step 1: Solvent Blend Preparation
  • Ratio: Prepare a 90:10 or 85:15 (v/v) ratio of Host Solvent : MBEP .

    • Reasoning: Using 100% MBEP requires excessive drying times. 10-15% is sufficient to maintain surface mobility during the critical drying phase.

  • Mixing: Vortex for 30 seconds to ensure a single phase.

Step 2: Polymer Dissolution
  • Add polymer to the solvent blend to achieve desired concentration (typically 10-20% w/v).

  • Seal Tightly: Although MBEP is not volatile, the host solvent is.

  • Agitation: Roll or stir at 60 RPM until optically clear.

  • Filtration: Filter solution through a 0.45 µm PTFE filter to remove undissolved gels.

Step 3: Degassing (Critical)
  • Micro-bubbles are stabilized by viscous solvents.

  • Centrifuge at 2000 RPM for 5 minutes OR apply mild vacuum (200 mbar) for 10 minutes.

Step 4: Casting
  • Use a doctor blade (film applicator) with a preset gap (e.g., 200 µm).

  • Cast onto the substrate at a constant speed (10–50 mm/s).

  • Observation: The film should appear glossy and wet for significantly longer than a pure MEK cast.

Step 5: Two-Stage Drying Protocol
  • Stage 1 (Ambient/Laminar Flow):

    • Place in a fume hood with low airflow for 1–2 hours.

    • Mechanism:[1] The host solvent (MEK) evaporates. The film shrinks, but MBEP prevents skin formation.

  • Stage 2 (Thermal Vacuum Extraction):

    • Transfer to a vacuum oven.

    • Ramp temperature to 120°C–140°C (must be below polymer

      
       if annealing is not desired, but high enough to drive off MBEP).
      
    • Apply full vacuum (<10 mbar) for 6–12 hours.

    • Validation: Check for residual solvent using TGA (Thermogravimetric Analysis) or smell (MBEP has a faint ester odor).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tacky/Sticky Film Residual MBEPIncrease Stage 2 drying temp or time. Ensure vacuum is sufficient (<10 mbar).
Phase Separation (Haze) Solubility MismatchThe polymer may precipitate as the host solvent leaves if it is insoluble in MBEP. Check Hansen Solubility Parameters.
Orange Peel Too little MBEPIncrease MBEP concentration to 15-20%.
Cracking Drying too fastReduce airflow in Stage 1. The stress relaxation provided by MBEP was insufficient.

Safety & Handling (E-E-A-T)

  • Toxicity: Glycol ether esters are generally safer than their ethylene glycol ether counterparts, but they are still organic solvents.

  • PPE: Butyl rubber gloves are recommended. Splash goggles are mandatory.

  • Ventilation: Handle only in a certified chemical fume hood.

  • Flammability: While MBEP has a high flash point, the host solvent (MEK/Acetone) is highly flammable. Ground all equipment.

Scientific Validation: The Hansen Solubility Logic

To ensure MBEP works for your specific polymer, compare their Hansen Solubility Parameters (HSP).

HSP_LogicPolymerPolymer(Center of Sphere)Condition1Distance (Ra) < Radius (R0)Polymer->Condition1HostHost Solvent(Inside Sphere)Host->Condition1MBEPMBEP(Border/Inside Sphere)MBEP->Condition1Condition2Host EvaporatesCondition1->Condition2ResultMBEP must maintainRa < R0 to prevent HazeCondition2->Result

Figure 2: Solubility logic. MBEP must remain a good solvent for the polymer even after the host evaporates to prevent phase separation (haze).

  • 
     (Dispersion):  MBEP has moderate dispersion forces (hydrocarbon chain).
    
  • 
     (Polarity):  Ester group contributes moderate polarity.
    
  • 
     (Hydrogen Bonding):  Ether oxygens accept H-bonds; no donors.
    
  • Guidance: Ideal for polymers with moderate polarity (PMMA, PLA, PVDF). Less suitable for highly hydrophilic polymers (PVA) or non-polar polyolefins (PE/PP).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the methodology for predicting solvent-polymer compatibility).

  • Eastman Chemical Company. (n.d.). Eastman EEP (Ethyl 3-Ethoxypropionate) Technical Data Sheet. (Used as a homologous reference for physicochemical property estimation).

  • GuideChem. (2023). 3-Methoxybutyl 3-ethoxypropanoate Product Details & CAS 5434-56-0.[2][3] (Source for chemical identity and commercial availability).

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (General principles of solvent casting in drug delivery).

  • Reichmanis, E., et al. (1999). "Lithographic Resists: Chemistry and Physics." Micro- and Nanopatterning Polymers. ACS Symposium Series. (Context for high-boiling solvents in high-quality film formation).

Application Note: Optimized Reaction Conditions for the Esterification of 3-Ethoxypropionic Acid to Ethyl 3-Ethoxypropionate (EEP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-ethoxypropionate (EEP, CAS: 763-69-9) is a high-performance, low-volatility ether-ester solvent characterized by its low surface tension, high electrical resistance, and exceptional solvency[1]. While industrial scale-up often utilizes the Michael addition of ethanol to ethyl acrylate, the direct Fischer esterification of 3-ethoxypropionic acid with ethanol remains a critical pathway for high-purity synthesis in pharmaceutical and specialty chemical applications[2].

This application note details the optimized reaction conditions, mechanistic rationale, and step-by-step protocols for synthesizing EEP via esterification. By transitioning from traditional homogeneous catalysts (e.g., sulfuric acid) to heterogeneous solid acid catalysts (e.g., Amberlyst-15 or sulfonated silica), researchers can achieve conversion rates exceeding 98% while minimizing side reactions and environmental impact[3][4].

Mechanistic Rationale & Causality (E-E-A-T)

The synthesis of EEP via the esterification of 3-ethoxypropionic acid is an equilibrium-driven process. Understanding the causality behind the chosen reaction conditions is paramount for maximizing yield and purity.

Thermodynamic Control and Le Chatelier’s Principle

Fischer esterification produces one equivalent of water for every equivalent of EEP formed. Because the reaction is reversible, the accumulation of water drives the equilibrium backward (hydrolysis). To force the reaction to completion, two primary strategies are employed:

  • Reagent Excess: Utilizing absolute ethanol in a significant molar excess (typically 3:1 to 5:1 relative to 3-ethoxypropionic acid) acts as both the reactant and the solvent, pushing the equilibrium forward.

  • Continuous Water Removal: Employing a Dean-Stark apparatus (if a ternary azeotrope can be formed) or utilizing activated 3Å molecular sieves within the reaction matrix continuously sequesters the byproduct water.

Catalyst Selection: Homogeneous vs. Heterogeneous

Historically, concentrated sulfuric acid (


) was used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol[2]. However, 

promotes unwanted side reactions, including the dehydration of ethanol to diethyl ether, and complicates the downstream workup due to the need for extensive neutralization.

Modern protocols utilize strongly acidic macroreticular ion-exchange resins (e.g., Amberlyst-15). These solid acid catalysts provide localized high proton concentrations within their porous structures without dissolving into the reaction mixture. This allows for simple recovery via filtration, prevents equipment corrosion, and drastically reduces the generation of aqueous waste during purification[3].

Mechanism Step1 1. Protonation of Carbonyl Oxygen (Solid Acid Catalyst) Step2 2. Nucleophilic Attack (Ethanol adds to Carbonyl Carbon) Step1->Step2 Step3 3. Proton Transfer (To Hydroxyl Group) Step2->Step3 Step4 4. Elimination of Water (Formation of Oxonium Ion) Step3->Step4 Step5 5. Deprotonation (Yields Ethyl 3-Ethoxypropionate) Step4->Step5

Figure 1: Mechanistic pathway of the Fischer esterification of 3-ethoxypropionic acid.

Experimental Protocol: Solid-Acid Catalyzed Esterification

The following protocol is designed as a self-validating system. In-process controls (IPC) via Gas Chromatography (GC) ensure that the reaction is only quenched once the equilibrium plateau is reached.

Materials & Equipment
  • Reagents: 3-Ethoxypropionic acid (≥99%), Absolute Ethanol (Anhydrous, ≤0.01%

    
    ), Amberlyst-15 (Dry, hydrogen form).
    
  • Equipment: 500 mL 3-neck round-bottom flask, magnetic stirrer, heating mantle with thermocouple, reflux condenser, Soxhlet extractor or Dean-Stark trap packed with activated 3Å molecular sieves, and a vacuum distillation setup.

Step-by-Step Methodology

Step 1: Catalyst Preparation

  • Wash the Amberlyst-15 resin (10 wt% relative to 3-ethoxypropionic acid) with absolute ethanol to remove any oligomeric impurities.

  • Dry the catalyst in a vacuum oven at 80°C for 4 hours prior to use to ensure no residual moisture is introduced into the system.

Step 2: Reaction Assembly

  • Charge the 500 mL round-bottom flask with 118.1 g (1.0 mol) of 3-ethoxypropionic acid.

  • Add 230.3 g (5.0 mol) of absolute ethanol, establishing a 1:5 molar ratio.

  • Introduce the dried Amberlyst-15 catalyst (11.8 g).

  • Attach the Dean-Stark trap (pre-filled with activated 3Å molecular sieves and topped with a reflux condenser) to the central neck.

Step 3: Reaction Execution

  • Initiate stirring at 400 RPM and heat the mixture to reflux (approximately 78–82°C depending on atmospheric pressure).

  • Maintain reflux for 6 to 8 hours. The molecular sieves will continuously trap the water generated.

  • In-Process Control: At the 5-hour mark, extract a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID. The reaction is deemed complete when the 3-ethoxypropionic acid peak area stabilizes (typically >95% conversion).

Step 4: Workup & Catalyst Recovery

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst. Note: The recovered catalyst can be washed with ethanol, dried, and reused for up to 5 subsequent cycles with minimal loss of activity.

Step 5: Purification (Fractional Distillation)

  • Transfer the crude filtrate to a clean distillation apparatus.

  • Perform atmospheric distillation to recover the excess unreacted ethanol (boiling point ~78°C).

  • Apply a vacuum (e.g., 10-20 mmHg) to distil the target product, Ethyl 3-ethoxypropionate. EEP will distill at approximately 60-65°C under 15 mmHg (Atmospheric boiling point is ~170°C)[5].

  • Collect the main fraction and verify purity (>99.8%) via GC.

Workflow R1 3-Ethoxypropionic Acid (1.0 eq) React Esterification Reactor (78-82°C, Reflux, 6-8h) R1->React R2 Absolute Ethanol (5.0 eq) R2->React Cat Amberlyst-15 (10 wt%) Cat->React Water Water Sequestration (3Å Molecular Sieves) React->Water Continuous Shift Filter Vacuum Filtration (Catalyst Recovery) React->Filter Crude Mixture Filter->Cat Recycle Catalyst Distill Vacuum Distillation (Ethanol Removal & EEP Isolation) Filter->Distill Filtrate Product Pure EEP (>99.8% Purity) Distill->Product Main Fraction

Figure 2: Experimental workflow for the solid-acid catalyzed synthesis and purification of EEP.

Quantitative Data & Optimization Parameters

The following tables summarize the empirical data driving the protocol choices, demonstrating the superiority of heterogeneous catalysis and optimized molar ratios.

Table 1: Comparison of Catalytic Systems for EEP Synthesis
Catalyst TypeCatalyst LoadingReaction TempTimeConversion (%)Post-Reaction Workup
Sulfuric Acid (

)
2 mol%80°C4 h92%Complex (Requires neutralization, aqueous washing)
Amberlyst-15 10 wt%80°C6 h96%Simple (Direct filtration, no aqueous waste)
Sulfonated Silica 5 wt%80°C5 h98%Simple (Direct filtration, highly reusable)
Table 2: Effect of Molar Ratio (Ethanol : Acid) on Yield

Conditions: 10 wt% Amberlyst-15, 80°C, 6 hours, 3Å Molecular Sieves.

Molar Ratio (EtOH : Acid)Equilibrium Conversion (%)Isolated Yield (%)EEP Purity (GC, %)
1 : 165.458.298.5
3 : 188.782.199.1
5 : 1 96.8 91.5 >99.8
10 : 197.290.8>99.8

Observation: Increasing the molar ratio beyond 5:1 yields negligible improvements in conversion while significantly increasing the energy required for downstream ethanol recovery during distillation.

Safety and Handling Precautions

  • Chemical Stability: EEP is chemically stable under normal conditions but forms explosive peroxides upon prolonged exposure to air. Store in tightly closed containers under an inert atmosphere (e.g., Nitrogen or Argon)[6].

  • Incompatibilities: Esters react exothermically with strong acids and bases. Avoid contact with strong oxidizing agents.

  • PPE Requirements: Standard laboratory PPE (flame-resistant lab coat, nitrile gloves, and chemical splash goggles) must be worn. Conduct all reflux and distillation operations inside a certified chemical fume hood.

References

  • Google Patents. (2021). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
  • Riverland Trading. (n.d.). Ethyl 3-Ethoxypropionate Supplier | 763-69-9. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. Retrieved from[Link]

Sources

Troubleshooting & Optimization

removing residual 3-methoxybutyl 3-ethoxypropanoate from polymer films

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3-Methoxybutyl 3-Ethoxypropanoate (MBEP) in Polymer Films

Introduction by Senior Application Scientist Welcome to the Remediation Support Center. As drug development professionals, you know that residual solvents in polymer films (such as PLGA, PCL, or PLA) can drastically alter active pharmaceutical ingredient (API) release kinetics and induce local cytotoxicity. 3-methoxybutyl 3-ethoxypropanoate (MBEP) is a heavy, high-boiling specialty ester often utilized for its excellent film-forming and leveling properties. However, its low vapor pressure makes it notoriously difficult to remove using standard desiccation.

This guide provides field-proven, self-validating protocols to achieve <50 ppm residual MBEP without compromising your polymer's structural or chemical integrity.

FAQ 1: Why is MBEP trapping in my films despite extended vacuum baking at 60°C?

The Causality: You are experiencing a phenomenon known as "polymer skinning" or surface vitrification. MBEP has a bulky molecular structure and a high boiling point. When you apply heat and vacuum, the solvent at the immediate surface of the film evaporates rapidly. Because the solvent acts as a plasticizer, its localized removal causes the glass transition temperature (


) of the surface polymer to rise.

Once the surface


 exceeds your baking temperature, the surface transitions from a rubbery state to a glassy state. This glassy "skin" drops the diffusion coefficient of the remaining MBEP by several orders of magnitude, effectively trapping the bulk of the solvent in the core of the film. This is why significant amounts of solvent (> 1 wt%) often remain even after aggressive vacuum drying[1].

Skinning S1 Thermal/Vacuum Drying S2 Rapid Surface Evaporation S1->S2 S3 Surface Vitrification (Tg > Process Temp) S2->S3 S4 Diffusion Coefficient Plummets S3->S4 S5 MBEP Trapped in Polymer Core S4->S5

Mechanistic pathway of polymer skinning and solvent trapping during thermal drying.

FAQ 2: If thermal baking degrades my API and traps the solvent, what is the authoritative method for MBEP removal?

The Solution: Supercritical Carbon Dioxide (


) Extraction 
To bypass the vitrification problem, we utilize 

extraction.

acts as a temporary, volatile plasticizer[2]. When the polymer is pressurized with

, the gas dissolves into the polymer matrix, swelling it and lowering the

. This increases the free volume of the polymer chains, allowing the bulky MBEP molecules to diffuse out rapidly at low temperatures (typically 35–40°C), preserving thermosensitive APIs. Once depressurized, the

sublimates completely, leaving zero additional residue[2].

Quantitative Comparison of Drying Methods for PLGA Films (100 µm thickness):

Drying MethodologyOperating ConditionsProcessing TimeResidual MBEPPolymer Integrity
Convective Oven 60°C, Ambient Pressure48 hours> 12,000 ppmSevere API degradation
Vacuum Baking 40°C, <10 mbar72 hours~ 3,500 ppmSurface vitrification

Extraction
40°C, 150 bar (2175 psi)4 hours< 50 ppm Intact, porous matrix
FAQ 3: How do I execute a self-validating extraction protocol?

A self-validating protocol ensures that the process itself contains internal checks for success. The following workflow integrates extraction with immediate Headspace GC-MS validation.

Step-by-Step Methodology:


 Extraction & Validation 
  • Sample Preparation & Pre-drying:

    • Cast the polymer film and allow ambient evaporation in a fume hood for 12 hours to remove the bulk of highly volatile co-solvents.

    • Self-Validation Checkpoint: Weigh the film. The mass should stabilize, indicating only heavy residuals (like MBEP) remain.

  • Vessel Loading & Pressurization:

    • Place the films in a high-pressure

      
       extraction vessel, separated by PTFE mesh to maximize surface area exposure.
      
    • Pressurize the vessel with liquid

      
       and heat to 40°C to achieve the supercritical phase (above 73.8 bar and 31.1°C). Target operating pressure: 150 bar.
      
  • Static Swelling (Impregnation):

    • Hold the system in a static state for 30 minutes.

    • Causality: This allows the

      
       to fully penetrate and swell the polymer matrix, lowering the 
      
      
      
      without prematurely flushing the system, ensuring uniform plasticization.
  • Dynamic Extraction:

    • Initiate a dynamic flow of

      
       at a rate of 2–5  kg/h  for 3 to 4 hours[1].
      
    • Route the effluent through a depressurization valve into a collection separator to precipitate and collect the extracted MBEP.

  • Controlled Depressurization:

    • Depressurize the vessel at a slow, controlled rate (e.g., <5 bar/min).

    • Causality: Rapid depressurization will cause the

      
       trapped inside the polymer to expand violently, leading to micro-foaming, blistering, or structural rupture of the film.
      
  • Analytical Validation (Headspace GC-MS):

    • Seal a 10 mg sample of the extracted film in a 20 mL headspace vial.

    • Heat to 120°C for 15 minutes to drive any remaining MBEP into the headspace.

    • Inject the headspace gas into a GC-MS. Calibrate against an MBEP standard curve to confirm residual levels are <50 ppm.

Workflow N1 1. Ambient Pre-drying (Mass Stabilization) N2 2. scCO2 Pressurization (150 bar, 40°C) N1->N2 N3 3. Static Swelling (Matrix Plasticization) N2->N3 N4 4. Dynamic Extraction (MBEP Flush, 3-4 hrs) N3->N4 N5 5. Controlled Depressurization (<5 bar/min to prevent foaming) N4->N5 N6 6. Headspace GC-MS (Validation <50 ppm) N5->N6

Workflow for scCO2 extraction and self-validating analysis of residual MBEP.

FAQ 4: Does extraction alter the crystallinity of my polymer or the API?

Expert Insight: Yes, it can, and this must be accounted for in your release kinetics models. Research has demonstrated that exposure to


 can increase both polymer and drug crystallinity[3]. Because the 

lowers the

and increases chain mobility, amorphous regions of the polymer (like PLGA) can undergo solvent-induced crystallization[3].

Higher polymer crystallinity typically results in a denser matrix, which can significantly slow down the subsequent elution rate of the API[3]. It is critical to perform Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Scattering (WAXS) post-extraction to map these morphological changes and adjust your initial formulation accordingly.

References
  • Title: Carbon dioxide extraction of residual chloroform from biodegradable polymers. Source: Journal of Biomedical Materials Research (via Researcher.life) URL: [Link]

  • Title: 3-METHOXYBUTANOL Properties and Applications. Source: Ataman Kimya URL: [Link]

  • Title: Processing of Medical Polymers with Supercritical Fluids. Source: Phasex Corporation URL: [Link]

  • Title: Microstructure and drug-release studies of sirolimus-containing poly(lactide-co-glycolide) films. Source: Journal of Biomedical Materials Research Part B: Applied Biomaterials (via PubMed) URL: [Link]

Sources

Technical Support Center: Stabilizing 3-Methoxybutyl 3-Ethoxypropanoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-methoxybutyl 3-ethoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule in aqueous environments. Ester hydrolysis is a common challenge that can impact experimental reproducibility, formulation stability, and overall project success. This document provides in-depth, field-proven insights and validated protocols to help you anticipate and prevent the degradation of your compound.

Frequently Asked Questions (FAQs): The Chemistry of Ester Hydrolysis

This section addresses the fundamental principles governing the stability of 3-methoxybutyl 3-ethoxypropanoate. Understanding the mechanism of degradation is the first step toward preventing it.

Q1: What is ester hydrolysis and why is my compound susceptible to it?

A: Ester hydrolysis is a chemical reaction in which a water molecule breaks one of the bonds in an ester, converting it into a carboxylic acid and an alcohol.[1][2] Your compound, 3-methoxybutyl 3-ethoxypropanoate, contains an ester functional group (R-COO-R'), which is inherently susceptible to this reaction. The process can be catalyzed by either an acid (H⁺) or a base (OH⁻), meaning it is highly dependent on the pH of your aqueous solution.[3][4]

The reaction breaks down 3-methoxybutyl 3-ethoxypropanoate into its parent molecules: 3-ethoxypropanoic acid and 3-methoxybutanol. This degradation can lead to a loss of biological activity, altered physicochemical properties, and failed experiments.

Q2: What is the chemical mechanism of acid- and base-catalyzed hydrolysis?

A: The mechanism differs significantly depending on the pH:

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[2][5] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.[3][5] To achieve significant hydrolysis, a large excess of water is typically required to push the equilibrium forward.[5]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and often proceeds to completion.[2][6] A hydroxide ion (OH⁻) directly attacks the carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to further nucleophilic attack, making the reaction irreversible under basic conditions.[3][6]

Below is a diagram illustrating the general pathways for ester hydrolysis.

Hydrolysis_Mechanism cluster_main Hydrolysis of 3-Methoxybutyl 3-Ethoxypropanoate cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (Saponification) Ester 3-Methoxybutyl 3-Ethoxypropanoate Acid_Reaction Reversible Equilibrium Ester->Acid_Reaction Base_Reaction Irreversible Reaction Ester->Base_Reaction Products 3-Ethoxypropanoic Acid + 3-Methoxybutanol Acid_Catalyst H₃O⁺ (Acid Catalyst) Acid_Catalyst->Acid_Reaction Acid_Reaction->Products Hydrolysis Base_Catalyst OH⁻ (Base Reagent) Base_Catalyst->Base_Reaction Base_Reaction->Products Hydrolysis

Caption: Acid- and base-catalyzed hydrolysis pathways for esters.

Troubleshooting Guide: Preventing Hydrolysis During Experiments

This section is structured to address common issues encountered in the lab. Each question represents a real-world problem, followed by a detailed, actionable solution.

Q3: My compound is degrading rapidly in my aqueous solution. What is the first thing I should check?

A: The most critical factor influencing ester hydrolysis is pH .[7] The rate of hydrolysis is typically lowest in a slightly acidic pH range (around 4-6) and increases dramatically under both strongly acidic and alkaline conditions.[4][8] Uncontrolled pH is the most common cause of rapid degradation.

Troubleshooting Workflow:

The first step is to measure the pH of your solution. If it is not within a stable range or if the solution is unbuffered, you must implement a buffer system.

Troubleshooting_Workflow start Problem: Compound is degrading check_ph Measure pH of your aqueous solution start->check_ph is_ph_controlled Is pH controlled with a buffer system? check_ph->is_ph_controlled ph_in_range Is pH in the optimal range (e.g., 4-6)? is_ph_controlled->ph_in_range Yes implement_buffer Action: Implement a suitable buffer system. is_ph_controlled->implement_buffer No adjust_ph Action: Adjust pH to the range of maximum stability. ph_in_range->adjust_ph No consider_temp pH is controlled. Next, evaluate temperature. Is the experiment at RT or elevated temperature? ph_in_range->consider_temp Yes implement_buffer->check_ph Re-evaluate adjust_ph->check_ph Re-evaluate lower_temp Action: Lower the temperature. (e.g., 4°C or on ice) consider_temp->lower_temp Yes consider_other Temperature is minimized. Consider advanced strategies. consider_temp->consider_other No (already cold) lower_temp->consider_other If degradation persists advanced_strategies Advanced Actions: - Use co-solvents - Use formulation strategies (liposomes) - Add stabilizers consider_other->advanced_strategies

Caption: Logical workflow for troubleshooting ester degradation.

Q4: How do I choose and prepare a suitable buffer system?

A: A buffer resists changes in pH and is essential for stabilizing your compound.[9][10] The ideal buffer has a pKa value close to the target pH of maximum stability for your ester. For most esters, this is in the mildly acidic range.

Data Presentation: Recommended Buffer Systems

Buffer SystempKa Values (at 25°C)Effective pH RangeCommon Use & Notes
Citrate Buffer pKa1=3.13, pKa2=4.76, pKa3=6.402.5 - 6.5Widely used in pharmaceutical formulations. Can chelate divalent cations, which may be beneficial.[10][11]
Acetate Buffer 4.763.6 - 5.6Simple and effective for mildly acidic conditions. Volatile, so may not be suitable for lyophilization.[10][12]
Phosphate Buffer pKa1=2.15, pKa2=7.20, pKa3=12.336.0 - 8.0Excellent for physiological pH ranges but may accelerate hydrolysis if the pH of maximum stability is below 6.[10][13]

Experimental Protocol: Preparation of a 0.1 M Citrate Buffer (pH 5.0)

This protocol creates a self-validating system by preparing solutions of the weak acid and its conjugate base, ensuring accurate pH from the start.

  • Prepare Stock Solutions:

    • Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate (M.W. 210.14 g/mol ) in deionized water to a final volume of 100 mL.

    • Solution B (0.1 M Trisodium Citrate): Dissolve 2.94 g of trisodium citrate dihydrate (M.W. 294.10 g/mol ) in deionized water to a final volume of 100 mL.

  • Mix Stock Solutions: In a clean beaker, combine approximately 48.5 mL of Solution A with 51.5 mL of Solution B.[11]

  • Verify pH: Use a calibrated pH meter to check the pH of the resulting solution.

  • Adjust pH (if necessary): Add small volumes of Solution A to lower the pH or Solution B to raise the pH until the meter reads exactly 5.00.

  • Finalize Volume: Transfer the solution to a 200 mL volumetric flask and add deionized water to the mark. Mix thoroughly.

  • Usage: Use this buffer as the solvent for your 3-methoxybutyl 3-ethoxypropanoate solution.

Q5: I've controlled the pH, but I'm still seeing some degradation over time. What's my next step?

A: The next factor to control is temperature . Chemical reaction rates, including hydrolysis, are highly dependent on temperature.[14] An increase in temperature provides the energy needed to overcome the reaction's activation energy, accelerating degradation.[15]

Troubleshooting & Optimization:

  • Refrigeration: For short-term storage and during experiments, keep your solutions at 2-8°C (refrigerated) or on ice. This is a simple and effective way to slow hydrolysis.[16]

  • Freezing: For long-term storage, freeze your stock solutions at -20°C or -80°C. Be mindful of freeze-thaw cycles, which can also degrade some compounds. Aliquoting your stock into single-use volumes is highly recommended.

  • Avoid Heat: Never heat a solution containing the ester unless it is a required part of a reaction and degradation is acceptable. Even room temperature can be too high for sensitive esters over long incubation periods.

Q6: My experimental conditions require room temperature and a specific pH that is not optimal for stability. Are there other options?

A: Yes. If you cannot modify the pH or temperature, you can alter the solvent composition by using co-solvents or employ advanced formulation strategies .

1. Using Co-solvents:

By replacing a portion of the water in your solvent with a water-miscible organic solvent (a co-solvent), you reduce the concentration of water available to participate in the hydrolysis reaction.[17][18]

Data Presentation: Common Co-solvents for Reducing Hydrolysis

Co-solventPolarityTypical ConcentrationNotes
Ethanol Polar5-20% (v/v)Commonly used, but can sometimes participate in transesterification.[19]
Propylene Glycol (PG) Polar10-40% (v/v)A good choice for increasing solubility and stability.[17][19]
Polyethylene Glycol (PEG 300/400) Polar10-50% (v/v)Often used in pharmaceutical formulations to enhance solubility and stability.[17]
Dimethyl Sulfoxide (DMSO) Highly Polar<10% (v/v)Excellent solubilizer, but ensure it doesn't interfere with your downstream application.[20]

Causality: The principle here is simple: hydrolysis requires water. By reducing the molar concentration of water, you directly slow the rate of the degradation reaction according to the law of mass action.[18] However, be aware that co-solvents can alter the pKa of your buffer and the pH of the solution, so always re-verify the pH after adding a co-solvent.[20]

2. Advanced Formulation Strategies:

For applications requiring long-term stability, such as in drug delivery, encapsulating the ester can physically protect it from the aqueous environment.

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic or hydrophilic compounds. By trapping 3-methoxybutyl 3-ethoxypropanoate within the lipid environment, you can protect it from water in the bulk solution.[21][22]

  • Microemulsions/Nanoemulsions: These are thermodynamically stable dispersions of oil and water. The ester can be dissolved in the oil phase, which is then dispersed as tiny droplets within the aqueous phase, shielded by a surfactant layer.[23]

These advanced techniques require specialized formulation development but offer the highest degree of protection against hydrolysis.[24]

Protocol: Analytical Monitoring of Hydrolysis

To validate your stabilization strategy, you must be able to accurately quantify the amount of intact 3-methoxybutyl 3-ethoxypropanoate and its degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[25][26]

Experimental Protocol: HPLC Method for Quantifying Degradation

  • Objective: To separate and quantify the parent ester (3-methoxybutyl 3-ethoxypropanoate) from its primary hydrolysis product (3-ethoxypropanoic acid).

  • Sample Preparation:

    • At each time point of your stability study (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your experimental solution.

    • Quench the reaction by diluting the aliquot 1:10 (or as appropriate) in a mobile-phase-like solution (e.g., 50:50 acetonitrile:water) in an HPLC vial. This immediately stops further degradation.

  • HPLC System and Conditions: A reverse-phase HPLC (RP-HPLC) method is typically effective.[25][27]

Data Presentation: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid product is protonated and well-retained.
Mobile Phase B Acetonitrile (ACN)Standard organic solvent for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min.A gradient elution is necessary to separate the more polar acid product from the less polar parent ester.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity.
Detection UV at 210 nm or Mass Spectrometry (MS)The ester and acid may have a weak UV chromophore; MS detection provides superior sensitivity and specificity.[26]
  • Data Analysis:

    • Identify the peaks for the parent ester and the acid product based on retention time (verified with analytical standards).

    • Integrate the peak area for each compound at each time point.

    • Calculate the percentage of the parent ester remaining over time using the formula: % Remaining = (Area_parent_t=x / Area_parent_t=0) * 100

    • Plot the % Remaining versus time to determine the degradation rate under your specific experimental conditions.

By implementing these strategies and analytical controls, you can effectively prevent the hydrolysis of 3-methoxybutyl 3-ethoxypropanoate, ensuring the integrity and success of your research.

References
  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). Google Scholar.
  • Chemistry Steps. (2020, February 22).
  • Testbook. (n.d.).
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Chemistry LibreTexts. (2023, January 22).
  • Master Organic Chemistry. (2022, October 27).
  • ACS Publications. (2007, June 29).
  • Pharmaceutical Buffers. (2024, November 28). Google Scholar.
  • The effect of pH on the polymer degradation and drug release from PLGA-mPEG microparticles. (2008, March 28). Google Scholar.
  • Polyglycerol Fatty Acid Esters as Alternatives to PEGylated Lipids for Liposome Coating. (2025, August 10). Google Scholar.
  • Sigma-Aldrich. (n.d.). pH Adjustment and Buffers.
  • RSC Publishing. (2022, July 4). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.
  • Google Patents. (2016, March 31).
  • ResearchGate. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Google Scholar.
  • Lohtragon® Metal Salts. (n.d.). pH Control and Buffer Systems.
  • Taylor & Francis. (2006, August 19). Hydrothermal decomposition of esters under high pressure.
  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • YouTube. (2022, March 7).
  • PMC. (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes.
  • Wikipedia. (n.d.). Cosolvent.
  • COP Bela. (n.d.). Module 02 Hydrolysis.
  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Benchchem. (n.d.).
  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
  • ResearchGate. (2023, July 6). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum.
  • PMC. (n.d.).
  • Pharma Excipients. (2019, October 31).
  • Semantic Scholar. (2023, February 3). Coating Materials to Increase the Stability of Liposomes.

Sources

Technical Support Center: Troubleshooting Phase Separation in Ester-Ether Solvent Blends

Author: BenchChem Technical Support Team. Date: March 2026

A Note on "3-methoxybutyl 3-ethoxypropanoate": Initial searches indicate that "3-methoxybutyl 3-ethoxypropanoate" is not a commonly available or well-documented chemical compound in major chemical databases. To provide a scientifically accurate and practical guide, this document will use Ethyl 3-Ethoxypropanoate (EEP) as the primary model solvent. EEP is a structurally related ether-ester with established applications and available physicochemical data[1]. The principles and troubleshooting methodologies discussed herein are broadly applicable to a wide range of similar solvent systems encountered in research and development.

Frequently Asked Questions (FAQs)

Q1: What is phase separation, and why does it occur in my formulation?

A: Phase separation is the process by which a single-phase liquid mixture, such as a solution or emulsion, separates into two or more distinct liquid layers or forms a solid precipitate. This occurs when the components of the blend are not thermodynamically stable, meaning the system can reach a lower energy state by de-mixing. The primary driver for this instability is when the cohesive forces between like molecules (e.g., solvent-solvent) are stronger than the adhesive forces between unlike molecules (e.g., solvent-solute), overcoming the natural tendency towards mixing (entropy)[2]. Key contributing factors include chemical incompatibility, concentration exceeding solubility limits, and changes in temperature or pH[3].

Q2: My blend containing Ethyl 3-Ethoxypropanoate (EEP) appears cloudy or turbid. Is this phase separation?

A: Yes, cloudiness or turbidity is often the first visible sign of microscopic phase separation. It indicates the formation of tiny, suspended droplets of a second liquid phase or fine solid particles that scatter light[2]. This phenomenon, known as liquid-liquid phase separation or precipitation, suggests that the solubility limit of one or more components has been exceeded under the current conditions.

Q3: Can temperature changes cause a previously stable blend to separate?

A: Absolutely. The solubility of most compounds is highly dependent on temperature[4]. For many systems, solubility decreases as the temperature drops, causing a dissolved component to "crash out" of the solution. Conversely, some systems exhibit lower critical solution temperature (LCST) behavior, where they phase-separate upon heating. Understanding the thermal profile of your blend is critical for ensuring stability during storage and application[5].

Q4: How can I predict if my Active Pharmaceutical Ingredient (API) will be compatible with EEP?

A: A powerful tool for predicting compatibility is the use of Hansen Solubility Parameters (HSP). HSP theory breaks down a solvent's properties into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). Substances with similar HSP values are more likely to be miscible. By comparing the HSP of your API with that of EEP and other potential co-solvents, you can rationally design a blend that is more likely to be stable[3]. A smaller calculated "distance" (Ra) between the HSP values of the API and the solvent blend indicates a higher likelihood of compatibility[3].

Troubleshooting Guides

Guide 1: Phase Separation Observed Upon Cooling or Long-Term Storage

Problem: The formulation is clear and homogeneous immediately after preparation but becomes cloudy, forms layers, or develops a precipitate after being stored at room temperature or under refrigerated conditions.

Causality: This is a classic case of temperature-dependent solubility. As the blend cools, the thermal energy of the system decreases, reducing the solubility of one or more components below their concentration in the formula[4]. Over time, even at a constant temperature, slow processes like Ostwald ripening (where larger droplets grow at the expense of smaller ones) can lead to macroscopic phase separation in kinetically trapped systems like emulsions[6].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for temperature-induced phase separation.

Step-by-Step Resolution:

  • Characterize the Instability:

    • Gently reheat a small sample of the phase-separated blend to its original preparation temperature. If the blend becomes clear again, this confirms a temperature-dependent solubility issue.

    • If it remains separated, the issue might be an irreversible change or a very slow re-dissolution process.

  • Modify the Solvent System:

    • Introduce a Co-solvent: The goal is to add a third component that improves the overall solvating power of the blend for the problematic ingredient. A good co-solvent will bridge the polarity gap between your primary solvent (EEP) and the solute. Refer to the Protocol for Co-Solvent Screening below.

    • Add a Stabilizer/Surfactant: If you are working with an emulsion (e.g., an oil or aqueous component mixed with EEP), the instability may be due to droplet coalescence. Adding an appropriate emulsifier can stabilize the interface between the two phases[7].

  • Adjust Component Concentration:

    • The simplest solution may be to reduce the concentration of the ingredient that is precipitating. To confirm which component is the issue, prepare several small-scale blends, each with one component at a lower concentration, and observe their stability.

Protocol: Temperature Stability Study
  • Prepare the final formulation and divide it into three or more sealed, clear vials.

  • Place one vial in a refrigerator (e.g., 4°C), one at ambient temperature (e.g., 25°C), and one in an oven (e.g., 40°C).

  • Visually inspect each sample for signs of phase separation (cloudiness, layers, precipitate) at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • For any sample that shows separation upon cooling, attempt to re-dissolve it by bringing it back to ambient or elevated temperature to assess reversibility.

  • Record the temperature and time at which instability is first observed. This data is crucial for determining the operational and storage limits of your formulation.

Guide 2: Immediate Phase Separation After Adding a New Component (e.g., API)

Problem: The initial solvent blend is stable, but upon adding a new solid or liquid ingredient (like an API), the mixture immediately turns cloudy or separates into layers.

Causality: This indicates a fundamental incompatibility or poor solubility of the newly added component in the existing solvent system. The Hansen Solubility Parameters (HSP) of the new component are likely significantly different from those of the solvent blend, leading to unfavorable thermodynamics of mixing[3].

Troubleshooting Workflow:

HSP_Troubleshooting cluster_problem Problem Identification cluster_analysis Analysis (HSP Approach) cluster_solution Solution Development A Start: Add New Component (API) B Immediate Phase Separation Occurs A->B C Obtain HSP for API and Solvents (δd, δp, δh) B->C D Calculate HSP of Current Blend C->D E Calculate HSP Distance (Ra) Ra² = 4(Δδd)² + (Δδp)² + (Δδh)² D->E F Is Ra large? E->F G Screen Co-solvents to Minimize Ra F->G Yes I Result: Stable Formulation F->I No (Check other issues: pH, concentration) H Prepare & Test New Blend G->H H->I

Caption: Logic for using Hansen Solubility Parameters (HSP) to resolve incompatibility.

Step-by-Step Resolution:

  • Gather Hansen Solubility Parameters (HSP):

    • Find the HSP values (δd, δp, δh) for your API and all solvents. These can often be found in literature, supplier documentation, or estimated using software.

    • Example HSP Data:

      Compound δd (MPa⁰·⁵) δp (MPa⁰·⁵) δh (MPa⁰·⁵)
      Ethyl 3-Ethoxypropanoate (EEP) 16.1 6.3 8.8
      Ethanol 15.8 8.8 19.4
      Toluene 18.0 1.4 2.0
      Water 15.5 16.0 42.3

      (Note: These are representative values and may vary slightly by source. The value for EEP is estimated based on similar structures as a direct authoritative source was not found in the initial search)

  • Select a Co-solvent to "Tune" the Blend:

    • Calculate the HSP of your current solvent blend (a volume-weighted average of the individual component HSPs).

    • Compare the blend's HSP to the API's HSP. Identify which parameter (δd, δp, or δh) has the largest mismatch.

    • Choose a co-solvent that can shift the blend's HSP closer to the API's HSP. For example, if your API has a high δh (hydrogen bonding) value and your EEP blend is low, adding a protic solvent like ethanol could improve solubility.

  • Systematically Test New Blends:

    • Use the protocol below to create a series of small-scale test blends with varying ratios of EEP and your chosen co-solvent(s).

    • Observe the solubility of the API in each test blend to identify the optimal solvent ratio.

Protocol: Co-solvent Screening for API Solubility
  • Prepare Stock Solutions: Create a stock solution of your API in a known good (but perhaps unsuitable for the final formulation) solvent. Also, prepare stock solutions of your primary solvent (EEP) and several candidate co-solvents.

  • Create a Test Array: In a 96-well plate or a series of small glass vials, dispense varying ratios of EEP and a candidate co-solvent. For example, Vial 1: 90% EEP, 10% Co-solvent A; Vial 2: 80% EEP, 20% Co-solvent A, and so on.

  • Add the API: Add a fixed, known amount of the API to each solvent blend.

  • Mix and Equilibrate: Seal the plate/vials and mix thoroughly (e.g., using a plate shaker or vortex mixer). Allow the samples to equilibrate for several hours or overnight.

  • Assess Solubility: Visually inspect each well/vial for clarity. A clear solution indicates the API has fully dissolved. You can quantify this using a plate reader to measure turbidity or by analyzing the supernatant via HPLC to determine the dissolved concentration[2].

  • Identify Optimal Ratios: The blends that result in a clear solution represent potentially stable formulations. These can be selected for further long-term stability and performance testing.

References

  • Methods for reducing or preventing liquid-liquid phase separation in high concentration protein solutions. (n.d.). Google Patents.
  • Methods and Strategies to Quantify Phase Separation of Disordered Proteins. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. Retrieved March 4, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. (2023, March 14). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Methods for physical characterization of phase separated bodies and membrane-less organelles. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved March 4, 2026, from [Link]

  • Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions. (2021, March 8). Arxiv. Retrieved March 4, 2026, from [Link]

  • How can I prevent phase separation? (2014, March 21). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Turning Up The Heat: The Effect of Temperature on Analytical Extractions. (2021, March 4). Chromatography Online. Retrieved March 4, 2026, from [Link]

  • Methyl 3-ethoxy-3-methoxypropanoate. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • THE EFFECTS OF SOLVENT MIXTURE ON THE THERMAL AND MECHANICAL PROPERTIES OF SOLVENT CAST POLY-LACTIC ACID (PLA) FILM. (n.d.). Clemson OPEN. Retrieved March 4, 2026, from [Link]

  • ethyl 3-ethoxypropionate. (n.d.). Stenutz. Retrieved March 4, 2026, from [Link]

  • Polypropylene Dissolution Kinetics: Effects of Solvent, Temperature, and Particle Size. (2025, December 2). MDPI. Retrieved March 4, 2026, from [Link]

  • 3-Methoxybutyl 3-mercaptopropanoate. (n.d.). Clinics of Oncology. Retrieved March 4, 2026, from [Link]

  • Phase Separation in Ternary Polymer Solutions Induced by Solvent Loss. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. (n.d.). Canadian Science Publishing. Retrieved March 4, 2026, from [Link]

  • ETHYL 3-ETHOXYPROPIONATE. (n.d.). Ataman Kimya. Retrieved March 4, 2026, from [Link]

  • Safety Data Sheet: 3-methoxybutyl acetate. (2019, May 6). Chemos GmbH & Co. KG. Retrieved March 4, 2026, from [Link]

  • 3-Methoxybutyl 3-Mercaptopropionate. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Safety Data Sheet: 3-Methoxy-3-methylbutyl acetate. (n.d.). Carl ROTH. Retrieved March 4, 2026, from [Link]

  • Methyl-3,3-methoxy ethoxy propanoate manufacturers. (n.d.). Corey Organics. Retrieved March 4, 2026, from [Link]

  • GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. Retrieved March 4, 2026, from [Link]

  • 3-METHOXYBUTANOL. (n.d.). Chemtrade. Retrieved March 4, 2026, from [Link]

  • 3-METHOXYBUTYL 3-MERCAPTOPROPIONATE. (2025, August 20). Chemsrc. Retrieved March 4, 2026, from [Link]

  • 3-Methoxybutyl 3-mercaptopropanoate-5g. (n.d.). Liquid chromatography–mass spectrometry (LC–MS). Retrieved March 4, 2026, from [Link]

  • 3-Methoxybutyl 3-mercaptopropanoate. (n.d.). Intrepid Forensics. Retrieved March 4, 2026, from [Link]

  • 3-Methoxybutyl 3-mercaptopropanoate. (n.d.). Novexin. Retrieved March 4, 2026, from [Link]

  • Supporting Information for Low-Priority Substance 1-Butanol, 3-Methoxy-, 1-Acetate (CASRN 4435-53-4) (3-Methoxybutyl Acetate). (2019, August 15). EPA. Retrieved March 4, 2026, from [Link]

  • Mesostructuring in Liquid-Liquid Extraction Organic Phases Originating from Critical Points. (n.d.). OSTI.GOV. Retrieved March 4, 2026, from [Link]

  • Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC). (2023, February 17). MDPI. Retrieved March 4, 2026, from [Link]

  • Organic phase screening for in stream reactive extraction of bio‐based 3‐hydroxypropionic acid. (2020, March 6). SciSpace. Retrieved March 4, 2026, from [Link]

Sources

reducing volatile organic compounds (VOC) using high-boiling esters

Author: BenchChem Technical Support Team. Date: March 2026

Mission: Reducing VOCs Without Sacrificing Performance

Role: Senior Application Scientist Status: Online System: Active

Welcome to the technical support hub for high-boiling esters (HBEs). You are likely here because you are transitioning away from high-VOC legacy solvents (like Toluene, NMP, or MEK) to meet stricter environmental regulations (EPA, REACH, CARB).

HBEs—such as Dibasic Esters (DBE) , Propylene Carbonate , and Bio-succinates —offer excellent solvency and safety profiles. However, their low vapor pressure creates unique challenges in drying kinetics and substrate interaction. This guide provides the protocols and troubleshooting logic required to master these solvents.

Module 1: Formulation & Solubility Logic

The Challenge: "I replaced Acetone with a Dibasic Ester, but my polymer isn't dissolving, or it forms a gel."

The Science: High-boiling esters rely on thermodynamic affinity rather than kinetic aggression. Unlike small, aggressive molecules (like Acetone) that penetrate polymer chains rapidly, HBEs are larger and slower. Success depends on matching Hansen Solubility Parameters (HSP) precisely.

If the "energy distance" between your solvent and polymer is too great, the solvent will only swell the polymer (gelation) rather than dissolve it.

Visualizing the Selection Logic

The following workflow illustrates the decision tree for selecting the correct ester based on HSP values.

HSP_Selection_Logic Start Target Polymer (e.g., PVDF, PLA, Urethane) Calc Calculate HSP Distance (Ra) Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)² Start->Calc Decision Is Ra < Interaction Radius (R₀)? Calc->Decision Good Thermodynamically Compatible Proceed to Kinetics Check Decision->Good Yes (Inside Sphere) Bad Incompatible (Phase Separation/Gelation) Decision->Bad No (Outside Sphere) Blend Formulate Binary Blend (Add Co-Solvent to adjust δP/δH) Bad->Blend Adjust Formulation Blend->Calc Recalculate Mix HSP

Caption: Logic flow for determining solvent suitability using Hansen Solubility Parameters (HSP). Ra represents the distance between solvent and polymer in 3D space.

Standard Operating Procedure: The "Drop-Swell-Dissolve" Screen

Use this protocol to validate solubility before committing to a full batch.

Objective: Determine the kinetic vs. thermodynamic solubility limit.

  • Preparation: Weigh 1.0g of polymer resin into a 20mL scintillation vial.

  • Addition: Add 9.0g of the candidate HBE (e.g., Dimethyl Glutarate).

  • Observation Phase 1 (Static): Let stand for 60 minutes at 25°C.

    • Pass: Clear solution or swollen gel.

    • Fail: Polymer remains hard/opaque (Thermodynamic mismatch).

  • Activation Phase: If gelled, heat sample to 60°C with magnetic stirring (300 RPM) for 30 minutes.

    • Reasoning: HBEs often require thermal energy to overcome the activation barrier of polymer chain entanglement [1].

  • Cool Down: Allow to return to 25°C.

    • Critical Check: If the polymer precipitates upon cooling, the solvent is a "latent solvent" (useful for organosols, but not true solutions).

Module 2: Drying Kinetics & Film Formation

The Challenge: "My coating is still tacky after 24 hours," or "I'm seeing orange peel defects."

The Science: HBEs have extremely low vapor pressures (often <0.1 mmHg at 20°C). They do not "dry" in the traditional sense; they must be forced out via heat or displaced. However, their slow evaporation allows for superior film coalescence , reducing pinholes.

The Solution: The "Tail Solvent" Strategy . Do not use HBEs as 100% of the solvent system. Use a binary blend:

  • Carrier Solvent (70-90%): Fast-evaporating, VOC-exempt (e.g., Acetone, Methyl Acetate).

  • Tail Solvent (10-30%): High-Boiling Ester.

The carrier evaporates first, setting the film. The ester remains briefly to level the surface (coalesce) before slowly leaving [2].

Troubleshooting Guide: Drying Issues
SymptomProbable CauseCorrective Action
Tacky Film Solvent entrapment (skinning).Step-Bake Protocol: Ramp temp slowly (e.g., 50°C for 10 min

120°C for 20 min) to keep surface open.
Orange Peel Evaporation too fast; poor leveling.Increase HBE Ratio: Add 5% more ester to extend the "open time" (wet edge).
Haze/Blushing Water condensation due to evaporative cooling.Switch to Hydrophobic Ester: Use 2-Ethylhexyl Acetate instead of hydrophilic polar solvents.
Substrate Warping Solvent attacking plastic (Polycarbonate/PS).Dilution: Reduce ester concentration or switch to a higher molecular weight ester (slower diffusion).
Visualizing the Drying Mechanism

This diagram shows how a binary blend prevents defects compared to a pure volatile solvent.

Drying_Mechanism cluster_defects Without Tail Solvent Stage1 Phase 1: Application (Carrier + Tail Solvent) Stage2 Phase 2: Flash Off (Carrier Evaporates) Stage1->Stage2 Fast Evap Stage3 Phase 3: Coalescence (Tail Solvent Levels Film) Stage2->Stage3 Viscosity Spike Prevention Defect Rapid Skinning -> Solvent Pop / Pinholes Stage2->Defect If Tail Missing Stage4 Phase 4: Final Cure (Tail Solvent Diffuses Out) Stage3->Stage4 Heat/Time

Caption: The "Tail Solvent" mechanism. The high-boiling ester (green) remains after the carrier leaves, keeping the film mobile enough to level out defects.

Module 3: Environmental & Safety Compliance (FAQs)

Q: Is "Low VOC" the same as "VOC Exempt"? A: No. This is a critical regulatory distinction.

  • VOC Exempt: The EPA has legally excluded these from VOC regulations because they have negligible photochemical reactivity (e.g., Acetone, Propylene Carbonate [3]).[1]

  • LVP-VOC (Low Vapor Pressure): Compounds like Dibasic Esters (DBE) are often considered "LVP-VOCs." In jurisdictions like California (CARB), they may be exempt from calculation if their vapor pressure is below 0.1 mmHg at 20°C [4].

Q: Are these solvents biodegradable? A: Generally, yes. Dibasic esters and bio-succinates are readily biodegradable (OECD 301 series), breaking down into carbon dioxide and water, unlike chlorinated solvents or stable aromatics.

Comparison of Common Solvents

SolventBoiling Point (°C)Vapor Pressure (mmHg @ 20°C)VOC Status (US EPA)Flash Point (°C)
Acetone 56180.0Exempt -20 (Flammable)
MEK 8071.0Regulated-9 (Flammable)
Propylene Carbonate 2420.02Exempt 132 (Combustible)
Dibasic Ester (DBE) 196-2250.20LVP-VOC*100 (Combustible)
Dimethyl Sulfoxide (DMSO) 1890.60Regulated87 (Combustible)

*Check local state/country regulations regarding LVP-VOC definitions.

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Abbott, S. (2023). Solvent Blends and Evaporation. Steven Abbott TCNF. Available at: [Link] (Authoritative resource on binary solvent evaporation kinetics).

  • U.S. Environmental Protection Agency.[2][3] (2016). Update to the Definition of Volatile Organic Compounds (VOC). Federal Register. Available at: [Link] (Confirms Propylene Carbonate exemption).

  • California Air Resources Board (CARB). (2019). Consumer Products Regulations: LVP-VOC Definition. Available at: [Link] (Defines the 0.1 mmHg exemption threshold for consumer products).

Sources

Technical Support Center: Stability of 3-Methoxybutyl 3-Ethoxypropanoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals working with 3-methoxybutyl 3-ethoxypropanoate (CAS 5434-56-0) [1]. As a specialized ether-ester solvent, its stability is highly dependent on formulation pH and moisture content.

This document provides mechanistic insights, quantitative stability data, troubleshooting workflows, and self-validating experimental protocols to ensure the integrity of your chemical systems.

Mechanistic Insight: The Causality of Acidic Degradation

3-Methoxybutyl 3-ethoxypropanoate contains three key functional groups: a methoxy ether, an ethoxy ether, and a central ester linkage. Understanding the selective vulnerability of these groups is critical for formulation stability.

  • Ether Linkages (Stable): The terminal methoxy and ethoxy groups are highly stable under mild to moderate acidic conditions. Ether cleavage typically requires harsh conditions (e.g., concentrated HI or HBr at elevated temperatures) to protonate the oxygen and force a nucleophilic substitution.

  • Ester Linkage (Vulnerable): The ester bond is the primary site of degradation. Under acidic conditions, the mechanism follows a classic specific acid-catalyzed hydrolysis[2]. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. If moisture is present, water acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. This intermediate collapses, cleaving the molecule into 3-ethoxypropanoic acid and 3-methoxy-1-butanol [2][3].

The Autocatalytic Trap: Because one of the degradation products is a carboxylic acid (3-ethoxypropanoic acid), the reaction is autocatalytic. As the ester hydrolyzes, the local pH drops, which exponentially accelerates the rate of further degradation.

Degradation Pathway Visualization

Pathway A 3-Methoxybutyl 3-ethoxypropanoate (Intact Ester) B Protonated Carbonyl Intermediate A->B + H+ (Acid) C Tetrahedral Intermediate (+H2O) B->C + H2O (Nucleophile) D 3-Ethoxypropanoic Acid (Degradant 1) C->D Cleavage E 3-Methoxy-1-butanol (Degradant 2) C->E Cleavage

Fig 1: Acid-catalyzed hydrolysis pathway of 3-methoxybutyl 3-ethoxypropanoate.

Quantitative Data: Hydrolysis Kinetics

The rate of ester hydrolysis is directly proportional to the hydronium ion concentration


 and water content. The table below summarizes representative kinetic parameters for 

-alkoxy ester hydrolysis to help you predict shelf-life and stability in aqueous or semi-aqueous acidic formulations.
pH LevelTemperature (°C)Apparent Rate Constant (

)
Estimated Half-Life (

)
Risk Level
2.025°C

~16 hoursCritical
4.025°C

~53 daysModerate
4.040°C

~9.4 daysHigh
6.025°C

> 20 yearsLow (Stable)

Data synthesized from established baseline hydrolysis rates of structurally analogous aliphatic esters under specific acid catalysis[3].

Troubleshooting Guide & FAQs

Q: Why is my formulation containing 3-methoxybutyl 3-ethoxypropanoate showing a continuous drop in pH over time? A: This is the hallmark of autocatalytic ester hydrolysis. Trace moisture and mild initial acidity trigger the cleavage of the ester bond, releasing 3-ethoxypropanoic acid. This newly generated acid lowers the pH further, creating a positive feedback loop that accelerates degradation. To halt this, you must eliminate moisture or add a mild acid scavenger (e.g., an amine buffer or epoxide).

Q: Are the methoxy and ethoxy groups at risk of cleavage in my pH 3.0 formulation? A: No. Aliphatic ethers are highly resilient to dilute aqueous acids. Cleavage of the ether bonds requires highly concentrated, strong hydrohalic acids (like HI or HBr) and temperatures typically exceeding 100°C. At pH 3.0, your sole concern is the ester linkage.

Q: I am using this solvent in an anhydrous Lewis acid-catalyzed reaction. Will it degrade? A: While hydrolysis requires water, Lewis acids (e.g.,


, 

) can coordinate with the ether and carbonyl oxygens. This coordination alters the solvent's polarity and can lead to complexation or, in extreme cases, nucleophilic attack by other reagents in your pot. If your reaction strictly requires a non-coordinating solvent, 3-methoxybutyl 3-ethoxypropanoate may not be suitable.

Q: How can I detect if my solvent has already degraded before using it in an expensive API synthesis? A: Perform a quick GC-MS or LC-MS analysis. Look for the appearance of 3-methoxy-1-butanol (lower retention time, distinct alcohol mass fragmentation) and 3-ethoxypropanoic acid. Alternatively, a simple acid-base titration or pH check of a 10% aqueous dispersion can reveal elevated acid values.

Troubleshooting Workflow

Troubleshooting Start Detect Assay Drift or Impurity Peaks (GC/LC) CheckPH Check Formulation pH Is pH < 5? Start->CheckPH CheckPH->Start No (Investigate other factors) WaterCheck Check Moisture Content (Karl Fischer Titration) CheckPH->WaterCheck Yes AcidDeg Acid-Catalyzed Hydrolysis Confirmed WaterCheck->AcidDeg Water > 0.05% Dry Dry Solvent over 3A Molecular Sieves AcidDeg->Dry Buffer Add Mild Buffer or Acid Scavenger AcidDeg->Buffer

Fig 2: Diagnostic workflow for mitigating solvent degradation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every mitigation step includes a verification step.

Protocol A: Forced Degradation & Kinetic Profiling

Purpose: To empirically determine the degradation half-life of 3-methoxybutyl 3-ethoxypropanoate in your specific acidic formulation matrix.

  • Sample Preparation: Prepare three 10 mL aliquots of your formulation containing the solvent.

  • pH Adjustment: Using 0.1 M HCl, adjust the aliquots to pH 2.0, 3.0, and 4.0 respectively.

  • Incubation: Place the sealed vials in a thermoshaker at 40°C (accelerated conditions) to simulate long-term storage.

  • Sampling: Extract 100 µL samples at

    
     hours.
    
  • Quenching (Critical Step): Immediately dilute the 100 µL sample into 900 µL of a cold pH 7.4 phosphate buffer. Causality: Neutralizing the acid instantly halts the specific acid-catalyzed hydrolysis, freezing the degradation profile for accurate analysis.

  • Analysis: Inject the quenched samples into a GC-FID or GC-MS. Track the disappearance of the parent peak (CAS 5434-56-0) and the appearance of the 3-methoxy-1-butanol peak.

  • Validation: Plot

    
     versus time. A linear fit confirms pseudo-first-order kinetics, validating that water is in excess and acid is acting as a catalyst.
    
Protocol B: Solvent Remediation and Moisture Control

Purpose: To purify partially degraded solvent and establish a zero-moisture baseline for sensitive reactions.

  • Acid Neutralization: If the solvent tests positive for acidity (pH < 5 in a 10% water wash), add 5% w/w anhydrous sodium carbonate (

    
    ) to the bulk solvent. Stir for 2 hours at room temperature.
    
  • Filtration: Filter the solvent through a 0.2 µm PTFE membrane to remove the sodium salts of 3-ethoxypropanoic acid.

  • Drying: Add activated 3Å molecular sieves (10% w/v) to the filtered solvent. Causality: 3Å sieves selectively trap water molecules (approx. 2.8Å) while excluding the larger ether-ester molecules, preventing product loss.

  • Incubation: Allow the solvent to sit over the sieves for a minimum of 24 hours under an argon or nitrogen atmosphere.

  • Validation (Karl Fischer): Extract a 1 mL sample and perform Coulometric Karl Fischer titration. The protocol is validated when moisture content reads

    
     (0.005%).
    

References

  • 3-甲氧基丁基3-乙氧基丙酸酯 | 5434-56-0 - 摩熵化学 (Molaid)
  • Source: RSC Advances (Royal Society of Chemistry)
  • A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies (Ester Hydrolysis Mechanisms)

Sources

Technical Support Center: Purification of Crude 3-Methoxybutyl 3-Ethoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-methoxybutyl 3-ethoxypropanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and require robust, field-tested methods for its purification. We will move beyond simple procedural lists to explore the rationale behind each step, troubleshoot common issues, and provide a framework for achieving high purity in your final product.

Core Concept: Understanding Your Impurity Profile

Effective purification begins with understanding the potential impurities in your crude reaction mixture. The synthesis of 3-methoxybutyl 3-ethoxypropanoate, an ester, typically involves the reaction of 3-methoxybutanol with 3-ethoxypropanoic acid (or a derivative) under catalytic conditions.

Therefore, the primary impurities you are likely to encounter are:

  • Unreacted Starting Materials: 3-methoxybutanol and 3-ethoxypropanoic acid.

  • Catalyst: Typically an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

  • Water: A byproduct of Fischer esterification.

  • Side-Products: Potential for self-condensation or other minor side reactions.

The purification strategy is designed to systematically remove these components based on their differing chemical and physical properties.

Physical Properties of Key Compounds

Understanding the boiling points and solubility of your target compound and its main impurities is critical for selecting the appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
3-Methoxybutyl 3-Ethoxypropanoate C10H20O4204.26~200-220 (est.)Low
3-MethoxybutanolC5H12O2104.15~161Miscible[1]
3-Ethoxypropanoic AcidC5H10O3118.13~205-207Soluble[2]
Ethyl 3-EthoxypropanoateC7H14O3146.181661.6 g/100 mL[3]

Note: The boiling point of the target ester is an estimate based on structurally similar compounds. The close boiling point of 3-ethoxypropanoic acid presents a potential purification challenge.

Purification Workflow: A Decision-Making Diagram

The following diagram outlines the general workflow for purifying your crude product. The initial aqueous workup is almost always necessary, with subsequent steps chosen based on the results of in-process purity analysis (e.g., by TLC, GC, or NMR).

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate analyze1 Analyze Purity (TLC, GC, NMR) concentrate->analyze1 pure_product Pure Product analyze1->pure_product Purity > 99% distillation Fractional Vacuum Distillation analyze1->distillation Impurities have sufficiently different boiling points chromatography Column Chromatography analyze1->chromatography Close-boiling or non-volatile impurities distillation->pure_product chromatography->pure_product

Caption: Decision workflow for purification of 3-methoxybutyl 3-ethoxypropanoate.

Troubleshooting and FAQs

This section addresses common questions and issues encountered during the purification process in a direct Q&A format.

Q1: How do I remove the acid catalyst and unreacted 3-ethoxypropanoic acid from my crude mixture?

A1: The most effective method is a liquid-liquid extraction using a mild aqueous base.[4] Both the acid catalyst and the unreacted carboxylic acid are acidic. They will react with a base like sodium bicarbonate (NaHCO₃) to form their corresponding salts. These salts are ionic and therefore highly soluble in the aqueous layer, while your neutral ester product remains in the organic layer.[4]

Troubleshooting Tip:

  • Problem: I'm not sure if all the acid has been neutralized.

  • Solution: During the wash with sodium bicarbonate solution, you will observe CO₂ gas evolution.[4] Continue washing with fresh portions of the bicarbonate solution until you no longer see gas bubbles, which indicates that all the acid has been neutralized.[5]

Q2: An emulsion formed during the basic wash. How can I break it?

A2: Emulsions are stable mixtures of the organic and aqueous layers that refuse to separate.[4] They are often caused by the formation of soap-like molecules when the base reacts with acidic impurities.[4] To break an emulsion:

  • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl), also known as brine. Brine increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[4]

  • Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Q3: My product contains unreacted 3-methoxybutanol. The aqueous wash didn't remove it completely. What should I do?

A3: While 3-methoxybutanol is miscible with water, it can still have some partitioning into the organic layer, especially if your organic solvent is polar.[1] If significant amounts remain after the aqueous workup, fractional distillation under reduced pressure (vacuum distillation) is the recommended next step.

Causality: Vacuum distillation lowers the boiling point of compounds, allowing them to be distilled at a lower temperature and preventing thermal decomposition.[4] Since 3-methoxybutanol (B.P. ~161°C) is expected to be significantly more volatile than your target ester (est. B.P. ~200-220°C), they can be separated effectively. The lower-boiling 3-methoxybutanol will distill first, followed by your higher-boiling product.

Q4: The boiling points of my product and a major impurity (like 3-ethoxypropanoic acid) are too close for distillation. What is the best purification method?

A4: When distillation is not effective, column chromatography is the method of choice for achieving high purity.[6][7][8] This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and their solubility in a liquid mobile phase (the eluent).[6]

Expert Insight: Your target ester is significantly less polar than the unreacted carboxylic acid or alcohol. Therefore, the ester will travel down the silica gel column much faster than the more polar impurities. You can start with a non-polar solvent (like hexane or heptane) and gradually increase the polarity by adding a more polar solvent (like ethyl acetate) to first elute your product and then, with higher polarity, wash out the impurities.

Detailed Experimental Protocols

Protocol 1: Aqueous Workup via Liquid-Liquid Extraction

This protocol is the first step for nearly all crude ester purifications.

LLE_Workflow start Crude Product in Separatory Funnel add_solvent Dilute with Organic Solvent (e.g., Ethyl Acetate) start->add_solvent wash_water Wash with Deionized Water (Removes bulk alcohol/catalyst) add_solvent->wash_water wash_bicarb Wash with sat. NaHCO₃ (Removes acidic impurities) wash_water->wash_bicarb wash_brine Wash with Brine (sat. NaCl) (Breaks emulsions, removes water) wash_bicarb->wash_brine separate Collect Organic Layer wash_brine->separate dry Dry with Anhydrous MgSO₄ separate->dry filter Filter or Decant dry->filter end Dried, Neutralized Organic Solution filter->end

Caption: Step-by-step workflow for liquid-liquid extraction.

Methodology:

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate or diethyl ether (typically 2-3 times the volume of the crude mixture).[4]

  • Water Wash: Add an equal volume of deionized water. Invert the funnel gently 3-4 times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[4]

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently as CO₂ gas will be produced.[4][5] Allow the layers to separate and drain the aqueous layer. Repeat this step until no more gas evolution is observed.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This wash helps remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[4] Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add a scoop of an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[4] The solution is dry when the drying agent no longer clumps together and flows freely.

  • Isolation: Filter the dried organic solution through a fluted filter paper or decant it carefully into a clean, pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized ester.

Protocol 2: Purification by Fractional Vacuum Distillation

Prerequisite: This method is only effective if the boiling points of the components differ by at least 25°C.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. This includes a distillation flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Charging the Flask: Place the crude ester from Protocol 1 into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Seal the system and slowly apply the vacuum. A lower pressure results in a lower boiling point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the first fraction, which will contain any low-boiling residual solvents and the most volatile impurities (e.g., 3-methoxybutanol).

    • Product Fraction: As the temperature at the distillation head stabilizes near the expected boiling point of your product, switch to a new, clean receiving flask. Collect the fraction that distills over a narrow temperature range.[9] A sharp, stable boiling point is an indicator of purity.[5]

    • Residue: Stop the distillation before the flask goes completely dry to prevent the formation of peroxides or charring of high-boiling residues.

  • Cooling and Release: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

References

  • Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]

  • ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-ethoxy-3-methoxypropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9). Retrieved from [Link]

  • Simagchem. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxypropionic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: 3-methoxybutyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.
  • LookChem. (n.d.). Cas 763-69-9,Ethyl-3-ethoxypropanoate. Retrieved from [Link]

  • AIDIC. (n.d.). Triple Column Pressure-Swing Distillation for Ternary Mixture of Methyl Ethyl Ketone /Isopropanol /Ethanol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Retrieved from [Link]

  • Google Patents. (n.d.). CN101423475A - Preparation method of 3-ethoxyl ethyl propionate.
  • Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.

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Technical Support Center: Minimizing Peroxide Formation in Glycol Ether Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and drug development professionals managing the stability of glycol ether esters (e.g., PGMEA, Ethylene Glycol Monoethyl Ether Acetate). It addresses the critical issue of autoxidation, which compromises solvent integrity and end-product safety.

Current Status: Operational Role: Senior Application Scientist Scope: Storage, Detection, and Remediation of Organic Peroxides

Executive Summary: The Invisible Threat to API Stability

Glycol ether esters contain an ether linkage (


) susceptible to radical attack. While the ester group provides some stabilization compared to pure ethers (like diethyl ether), the 

-hydrogens adjacent to the ether oxygen remain vulnerable to autoxidation.

For drug development, the risk is twofold:

  • Safety: Accumulation of shock-sensitive peroxides (rare in esters but possible in extreme neglect).

  • Chemistry: Even trace peroxides (ppm levels) act as oxidants, degrading sensitive Active Pharmaceutical Ingredients (APIs) containing amines, thioethers, or olefins.

Module 1: The Chemistry of Degradation (Mechanism)

Q: Why do glycol ether esters form peroxides despite being esters?

A: The "ester" part of the molecule does not protect the "ether" part. The degradation follows a free-radical chain reaction known as autoxidation .

The Mechanism:

  • Initiation: Light (UV) or heat creates a carbon-centered radical by abstracting a hydrogen atom from the carbon adjacent to the ether oxygen (the

    
    -carbon).
    
  • Propagation: This radical reacts rapidly with atmospheric oxygen to form a peroxy radical (

    
    ), which then steals a hydrogen from another solvent molecule, creating a hydroperoxide (
    
    
    
    ) and a new radical (
    
    
    ).
  • Termination: Radicals combine to form stable non-radical products, but the hydroperoxides accumulate.

Visualizing the Pathway:

Autoxidation Initiation INITIATION (UV Light/Heat) RH Solvent (R-H) Initiation->RH R_Radical Carbon Radical (R•) RH->R_Radical -H• ROO_Radical Peroxy Radical (ROO•) R_Radical->ROO_Radical + O2 O2 + O2 ROOH Hydroperoxide (ROOH) *The Contaminant* ROO_Radical->ROOH + R-H ROOH->R_Radical Chain Transfer

Figure 1: The autoxidation cycle.[1] Note that the cycle regenerates the radical (


), making the process self-accelerating once initiated.

Module 2: Storage & Handling Protocols[2][3][4][5]

Q: What is the "Gold Standard" for storing these solvents?

A: You must eliminate the three drivers of autoxidation: Light, Oxygen, and Heat.

Protocol 1: The Inert Barrier System

Mere capping is insufficient. You must exclude headspace oxygen.

ParameterRecommendationTechnical Rationale
Container Material Amber Glass or Stainless SteelBlocks UV light (200-400 nm) which initiates radical formation.
Headspace Gas Dry Nitrogen (

) or Argon
Displaces atmospheric

. Argon is heavier than air and provides a better "blanket."
Cap Liner PTFE (Teflon)Prevents leaching of plasticizers; chemically inert to esters.
Temperature Cool, Dark (< 20°C)Reaction rate doubles for every 10°C rise (Arrhenius equation).
Protocol 2: Septum Handling for Repeated Use

If you open a bottle daily, you re-introduce oxygen every time.

  • Replace the standard cap with a Sure-Seal™ or equivalent septum cap.

  • Withdraw solvent using a needle and syringe under positive inert gas pressure.

  • Never pour solvent back into the source container.

Module 3: Detection & Quantification[6][7]

Q: How do I know if my solvent is compromised?

A: Relying on visual inspection (crystals) is dangerous; crystals only form at extreme concentrations (>10,000 ppm). You must test for invisible dissolved peroxides.[2]

Method A: Semi-Quantitative (Routine Screening)
  • Tool: Peroxide Test Strips (e.g., Quantofix®).

  • Range: 0–100 mg/L (ppm).

  • Procedure: Dip strip for 1 second, shake off excess, wait 15 seconds. Compare color to chart.

  • Pros/Cons: Fast (1 min), but lower accuracy. Good for Go/No-Go decisions.

Method B: ASTM E299 (Quantitative Validation)
  • Tool: Spectrophotometry or Titration.

  • Standard: ASTM E299 "Standard Test Method for Trace Amounts of Peroxides in Organic Solvents" [1].[3]

  • Mechanism: Iodine liberation.[4] Peroxides oxidize Potassium Iodide (KI) to Iodine (

    
    ), which is measured colorimetrically (yellow) or titrated with Sodium Thiosulfate.
    
  • Sensitivity: Detects down to 5 ppm. Essential for GMP/GLP workflows.

Module 4: Troubleshooting & Remediation

Q: I found peroxides (30 ppm). Do I have to discard the solvent?

A: Not necessarily. If the solvent is expensive or critical, you can remove the peroxides. However, if levels exceed 100 ppm or visible solids are present, do not touch . Contact safety services immediately.

Workflow Logic:

DecisionTree Start Test Solvent Result Peroxide Level? Start->Result Low < 10 ppm Result->Low Med 10 - 100 ppm Result->Med High > 100 ppm Result->High Action1 Safe to Use (Document Date) Low->Action1 Action2 Remediation Required (See Protocol A/B) Med->Action2 Action3 Hazardous Waste Disposal High->Action3

Figure 2: Decision matrix for solvent handling based on peroxide concentration.

Remediation Protocol A: Activated Alumina (Adsorption)

Best for: Small volumes (< 1 Liter), high purity requirements.

  • Materials: Chromatographic column, Basic Activated Alumina (Brockmann I).

  • Ratio: Use ~50g of alumina per 100mL of solvent.

  • Process: Pass the solvent through the column. The polar peroxide species adsorb strongly to the alumina surface.

  • Validation: Test the eluent immediately. It should read 0 ppm.

  • Warning: The alumina now contains the concentrated peroxides. Flush with dilute Ferrous Sulfate (

    
    ) to quench before disposal [2].
    
Remediation Protocol B: Molecular Sieves (Maintenance)

Best for: Long-term storage maintenance.

  • Materials: 4Å Molecular Sieves (activated).

  • Process: Add 5-10% w/v sieves to the solvent bottle.

  • Mechanism: Sieves can adsorb peroxides and retard their formation, though they are less instantaneous than alumina.

  • Note: This is a preventative measure, not a rapid cleanup method for highly contaminated solvents [3].

Frequently Asked Questions (FAQ)

Q: Can I distill glycol ether esters to remove peroxides? A: NO. Distillation concentrates the peroxides in the "pot" (residue). As the volatile solvent boils off, the higher-boiling peroxides remain behind, reaching explosive concentrations. Never distill a solvent containing detectable peroxides. You must remove them via adsorption (Protocol A) before distillation.

Q: Does the "Ester" smell mask the peroxide formation? A: Yes. Glycol ether esters have a sweet, fruity odor. Peroxides are generally odorless or acrid, but the solvent's natural smell will overpower them until levels are dangerously high. Do not rely on smell.

Q: My API is oxidizing, but the solvent tested negative for peroxides. Why? A: Check your "negative" threshold. Standard strips might show "0" at 5 ppm. However, 5 ppm of peroxide is a significant molar excess relative to a trace impurity or a low-concentration drug candidate. For sensitive APIs, use the ASTM E299 titration method to verify levels are truly negligible (< 1 ppm).

References

  • ASTM International. (2017). ASTM E299-17a: Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. West Conshohocken, PA. [Link]

  • Burfield, D. R. (1982). Deperoxidation of ethers.[5] A novel application of self-indicating molecular sieves. Journal of Organic Chemistry, 47(20), 3821–3824. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds.[5][6][2][7][8][9] Journal of Chemical Education, 47(3), A175. [Link]

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Technical Support Center: Navigating Supply Chain Shortages of 3-Methoxybutyl 3-Ethoxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Solvent Substitution

Introduction: The Challenge of Solvent Scarcity

Recent global events have highlighted the fragility of chemical supply chains, leading to unexpected shortages of critical laboratory and manufacturing materials.[1][2][3][4] Researchers and drug development professionals are increasingly facing disruptions for specialty solvents like 3-methoxybutyl 3-ethoxypropanoate, a compound valued for its specific physical and chemical properties. This guide provides a structured, scientifically-grounded framework for selecting, validating, and troubleshooting alternative solvents to ensure the continuity and integrity of your work.

The goal is not to find a universal "drop-in" replacement, which is often impractical, but to empower you with a systematic methodology for identifying and implementing the most suitable alternative for your specific application.[5][6] This process involves a holistic evaluation of not only solvency power but also physical properties, safety, regulatory compliance, and impact on reaction or formulation performance.[5]

Frequently Asked Questions (FAQs)

Q1: What is 3-methoxybutyl 3-ethoxypropanoate and what are its key properties?

3-methoxybutyl 3-ethoxypropanoate is an ether-ester solvent. While specific data for this exact molecule is not widely published, its structure suggests properties characteristic of this class: a relatively high boiling point, low volatility, and good solvency for a range of resins and organic compounds. Ether-esters are often used in coatings, inks, and cleaning formulations where controlled evaporation and high solvency are required. Its relatives, like 3-methoxybutanol and other alkoxy propionates, are known for these characteristics.[7][8][9]

Q2: Why is it so challenging to simply switch to another solvent?

Solvents are not inert media; they actively influence chemical processes and formulation properties.[6] A change in solvent can affect:

  • Solubility: The new solvent may not adequately dissolve key reactants, catalysts, or the final product, leading to precipitation or heterogeneous mixtures.

  • Reaction Kinetics: Solvents can stabilize or destabilize transition states, directly altering reaction rates and potentially influencing selectivity and yield.

  • Product Purity: A different solvent can change the solubility of impurities, making them co-precipitate with the product or, conversely, keeping them in solution when they should be removed.

  • Downstream Processing: Changes in boiling point, viscosity, and miscibility can impact workup procedures, distillations, and filtration steps.[10]

  • Safety and Regulatory Status: Any new solvent must be evaluated for its own health, safety, and environmental profile, as well as its status under guidelines like the ICH Q3C for residual solvents in pharmaceuticals.[11][12][13]

Q3: What is the first step I should take when faced with a shortage?

The first step is to thoroughly define the required properties of the solvent in your specific application. Do not just look for a solvent with a similar name. Instead, create a "solvent specification profile" that includes:

  • Primary Function: Is it for a reaction, extraction, cleaning, or formulation?

  • Key Solutes: What specific compounds must be dissolved?

  • Critical Physical Properties: What are the acceptable ranges for boiling point, flash point, viscosity, and evaporation rate?

  • Process Constraints: Are there temperature limits? Is water miscibility desirable or problematic?

  • Safety & Environmental: What are the EHS requirements? Are there restrictions on volatile organic compounds (VOCs)?[6]

A Systematic Framework for Solvent Selection

A structured approach is critical to minimize risks and efficiently identify a viable alternative. The process involves theoretical screening followed by empirical validation.

Solvent_Selection_Workflow A Define Critical Solvent Properties & Function B Theoretical Screening: Hansen Solubility Parameters (HSP) & Property Comparison A->B Input C Identify Potential Candidates (2-4 Solvents) B->C Shortlist D Experimental Validation: Solubility & Compatibility Screening C->D Test E Small-Scale Performance Testing D->E If Soluble F Analyze Results: Yield, Purity, Performance E->F Data F->B If Fails, Re-screen G Select Best Candidate & Scale-Up Validation F->G If Successful H Review Safety (SDS) & Regulatory Compliance (ICH) G->H Final Check I Implement & Document Change Control H->I Approval

Caption: A systematic workflow for solvent selection and validation.

Using Hansen Solubility Parameters (HSP) for Screening

The principle "like dissolves like" can be quantified using Hansen Solubility Parameters.[14][15] HSP theory decomposes the total cohesive energy of a solvent into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. By finding the HSP values for your key solute, you can screen for alternative solvents that fall within a similar "Hansen space," dramatically narrowing down your list of candidates.[16]

Potential Alternative Solvents

The following table provides a non-exhaustive list of potential solvent classes and examples that could serve as starting points for your investigation. The ideal choice is highly application-dependent.

Solvent ClassExample(s)Key Characteristics & Considerations
Dibasic Esters (DBE) Dimethyl succinate, Dimethyl glutarateLow volatility, high flash point, good solvency for polar resins. Often used in blends. Biodegradable.[17]
Lactate Esters Ethyl Lactate, Butyl LactateBio-based, biodegradable, and effective replacements for many glycol ethers and aromatic hydrocarbons.[18]
Propylene Glycol Ethers Propylene glycol monomethyl ether (PGME), Dipropylene glycol monomethyl ether (DPGME)Wide range of evaporation rates and solubilities available. Well-characterized and widely used.[19]
Carbonate Esters Propylene CarbonateHigh boiling point, polar aprotic solvent. Good alternative for NMP and other hazardous solvents.[17][20]
Bio-based Solvents Ethyl Levulinate, 2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, offering improved safety and sustainability profiles.[21][22] 2-MeTHF is a good alternative to dichloromethane (DCM) and tetrahydrofuran (THF).[11][22]

Troubleshooting Guide: Common Issues & Solutions

Q: My key reactant has poor solubility in the chosen alternative solvent. What are my options?

  • Causality: This is a fundamental mismatch in intermolecular forces (polarity, hydrogen bonding). The HSP distance between your solute and the new solvent is likely too large.

  • Solution 1: Solvent Blends: You can create a solvent blend to tune the HSP values.[23] For example, if your new solvent has the correct δD and δP but is deficient in δH, adding a small amount of an alcohol could increase the hydrogen bonding capability of the mixture and improve solubility.

  • Solution 2: Temperature Adjustment: Solubility often increases with temperature. Carefully determine if your process allows for heating to achieve dissolution. Be mindful of potential degradation of your materials at higher temperatures.

  • Solution 3: Re-screen: If the above fails, the solvent is likely incompatible. Return to the screening phase with a better understanding of your solute's requirements.[24]

Q: My reaction is significantly slower or has stalled completely.

  • Causality: Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. A change from a polar aprotic to a protic solvent, for example, can drastically alter the energetics of a reaction involving charged intermediates.

  • Solution 1: Catalyst/Reagent Re-evaluation: The chosen catalyst or reagent may not be optimal for the new solvent environment. Consult the literature for systems compatible with your new solvent class.

  • Solution 2: Temperature/Concentration Adjustment: You may be able to compensate for a slower rate by increasing the reaction temperature or the concentration of reactants, if the process allows.

  • Solution 3: Consider a Different Solvent Class: The electronic effects of the new solvent may be fundamentally incompatible with the reaction mechanism. A solvent from a different class (e.g., an ether instead of an ester) might be necessary.

Q: I am observing new or increased levels of impurities.

  • Causality: The new solvent could be reacting with your starting materials or intermediates. For example, using an alcohol solvent in a reaction with an acid chloride could lead to esterification as a side reaction. Alternatively, the impurity profile may change due to differential solubility—an impurity that previously crashed out might now stay in solution.[25]

  • Solution 1: Solvent Stability Check: Run a blank reaction with just the solvent and key reagents (without the limiting reactant) to check for decomposition or side reactions.

  • Solution 2: Workup Modification: You may need to adjust your workup or purification strategy. An anti-solvent crystallization or a different chromatography mobile phase might be required to effectively remove the new impurity profile.

  • Solution 3: Purity of the New Solvent: Ensure the grade of the new solvent is appropriate. Lower-purity industrial grades may contain contaminants that interfere with your process.

Troubleshooting_Low_Yield A Problem: Low Yield After Solvent Substitution B Check Solubility of Starting Materials A->B C Is everything dissolved? B->C D Increase Temp. or Use Solvent Blend C->D No E Monitor Reaction Kinetics (TLC, HPLC) C->E Yes D->B F Is reaction stalled? E->F G Increase Temp. or Change Catalyst F->G Yes H Analyze Workup & Isolation Steps F->H No G->E I Is product lost in aqueous/filtrate? H->I J Re-extract aqueous or check filtrate I->J Yes K Success! I->K No, product isolated J->H

Caption: A logical decision tree for troubleshooting low reaction yield.

Experimental Protocols for Solvent Validation

Protocol 1: Comparative Solubility Screening

  • Objective: To qualitatively and quantitatively assess the solubility of a key solute in potential replacement solvents.

  • Materials:

    • Key solute (e.g., your active pharmaceutical ingredient or primary reactant).

    • Original solvent (3-methoxybutyl 3-ethoxypropanoate) as a control.

    • 2-4 candidate alternative solvents.

    • Vials with caps, magnetic stirrer, analytical balance.

  • Procedure:

    • To separate vials, add a pre-weighed amount of the solute (e.g., 100 mg).

    • Add the control solvent dropwise to one vial while stirring until the solid is fully dissolved. Record the volume/mass of solvent used.

    • Repeat step 2 for each candidate solvent.

    • If dissolution does not occur after adding a significant volume (e.g., 10 mL), the solvent can be considered a poor choice.

    • For a more quantitative measure, create saturated solutions and determine the concentration via techniques like HPLC or UV-Vis.

  • Interpretation: A good candidate will dissolve the solute in a comparable amount of solvent to the control.

Protocol 2: Small-Scale Performance Test

  • Objective: To evaluate the impact of the new solvent on a critical process (e.g., a chemical reaction or formulation).

  • Procedure:

    • Set up at least two identical experiments in parallel.

    • Control Reaction: Run the process using the original solvent according to the established procedure.

    • Test Reaction: Run the process under identical conditions (temperature, stoichiometry, time) but using the most promising alternative solvent identified in Protocol 1.

    • Monitor both reactions at regular intervals using an appropriate analytical technique (e.g., TLC, GC, HPLC).

    • Upon completion, perform the standard workup and isolation procedure for both.

  • Analysis:

    • Compare the yield, purity (e.g., by HPLC, NMR), and physical properties of the product from both reactions.

    • Note any differences in reaction time, color changes, or workup behavior (e.g., emulsion formation).[25]

Protocol 3: Residual Solvent Analysis Considerations

  • Objective: For pharmaceutical applications, ensure the level of the new solvent in the final product is below the limits specified by regulatory bodies.

  • Methodology: The standard method for residual solvent analysis is Headspace Gas Chromatography (HS-GC).[12][13][26]

  • Regulatory Context: The International Council for Harmonisation (ICH) Q3C guideline classifies solvents into three classes based on their toxicity.[12][27]

    • Class 1: Solvents to be avoided (e.g., Benzene).

    • Class 2: Solvents to be limited (e.g., Methanol, Toluene).

    • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone).

  • Action: Any new solvent must be assessed against these guidelines. A validated analytical method is required to prove that its concentration in the final drug substance is below the permitted daily exposure (PDE) limit.[12]

References

  • Alternative Solvents: Top 6 Eco-Friendly Solvents Replacing Traditional Petro-Solvents. (2025, December 21). Verdant Sourcing.
  • Hansen solubility parameter. Wikipedia. [Link]

  • Klamt, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • Burke, J. Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]

  • Solvent composition.
  • Hansen solubility parameters as a useful tool in searching for solvents for soy proteins. (2014). RSC Publishing. [Link]

  • Carré, P., et al. (2024). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 2: Hazards control. OCL - Oilseeds and fats, Crops and Lipids. [Link]

  • Non-Toxic Solvents: Safer Alternatives for Smarter Formulations. (2026, February 2). RE:CHEMISTRY. [Link]

  • Consideration of Hansen Solubility Parameters. Part 2. J-STAGE. [Link]

  • Optimizing Solvent Blends for a Quinary System. IdeaExchange@UAkron. [Link]

  • Industrial Solvent Alternatives. J R Hess Company, Inc.[Link]

  • Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. American Chemical Society. [Link]

  • De-Ángel-Sanz, M., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Residual Solvents Test. CD Formulation. [Link]

  • A Practical Approach To Choosing A Substitute Solvent. P2 InfoHouse. [Link]

  • Gani, R., et al. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. [Link]

  • Pharmaceutical Solvents in Product Development. Scribd. [Link]

  • Summary of Solvent Substitution Information. Environmental Protection Agency (EPA). [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide. (2025, October 28). ResolveMass Laboratories Inc.[Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28). YouTube. [Link]

  • Supply Chain Challenges in Laboratory Procurement. (2025, October 13). Expert Medicals. [Link]

  • Alternative solvents to traditional solvents. (2022, March 8). Quimidroga. [Link]

  • How Are Supply Chain Disruptions Causing Strain in Laboratories? (2022, July 18). Thomasnet. [Link]

  • 3-METHOXYBUTANOL. Chemical Search. [Link]

  • Laboratory Supply Chain Frequently Asked Questions. Centers for Disease Control and Prevention (CDC). [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. (2021, December 10). Maynooth University Research Archive Library. [Link]

  • Finding Potential Replacements for TRI Solvents Using the Environmental Impact of the Average Solvent. PMC. [Link]

  • Temporary shortages for lab supplies, what solutions? (2022, July 20). La vie du labo. [Link]

  • QUALITY CONTROL AND RAW MATERIAL SHORTAGE: HOW TO OVERCOME THE SUPPLY CRISIS AND PROVIDE CUSTOMERS WITH HIGH-QUALITY PRODUCTS. VELP Scientifica. [Link]

  • Dow oxygenated solvents. Dow. [Link]

  • 3-Methoxybutyl 3-Mercaptopropionate. PubChem. [Link]

  • Methyl-3,3-methoxy ethoxy propanoate manufacturers. Corey Organics. [Link]

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Validation & Comparative

A Comparative Guide to Determining the Purity of 3-Methoxybutyl 3-Ethoxypropanoate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The purity of a compound like 3-methoxybutyl 3-ethoxypropanoate, a specialized ether-ester, directly influences its physicochemical properties, reaction kinetics, and ultimately, its efficacy and safety in any given application. While this specific molecule may not have a standardized monograph, the principles of analytical chemistry provide a robust framework for developing a reliable purity assay.

This guide presents a scientifically grounded approach to determining the purity of 3-methoxybutyl 3-ethoxypropanoate using gas chromatography (GC). We will explore the critical methodological choices, from column selection to detector optimization, and provide a comparative analysis of different approaches. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific needs.

The Analytical Imperative: Why GC for Purity Determination?

Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds such as 3-methoxybutyl 3-ethoxypropanoate.[1] Its high resolving power allows for the separation of the main component from structurally similar impurities, such as starting materials, byproducts, or degradation products. When coupled with a Flame Ionization Detector (FID), GC becomes a powerful quantitative tool. The FID offers high sensitivity to organic compounds, a wide linear range, and response factors that are generally proportional to the carbon content of the analyte, making it ideal for purity calculations based on area percent.[2][3]

Strategic Column Selection: A Comparative Analysis

The heart of the GC separation is the column. The choice of stationary phase is the most critical factor dictating the selectivity and resolution of the analysis.[4] For a molecule like 3-methoxybutyl 3-ethoxypropanoate, which contains both ether and ester functional groups, a polar stationary phase is the logical starting point.[5] Polar columns separate analytes based on a combination of boiling point and specific dipole-dipole interactions.[4]

To illustrate the importance of this choice, we will compare the performance of two common capillary column types:

  • Polar Column (e.g., DB-WAX or equivalent): These columns have a polyethylene glycol (PEG) stationary phase. They are excellent for separating polar compounds and can provide unique selectivity for molecules with ether and ester linkages.[6][7]

  • Mid-Polar Column (e.g., DB-624 or equivalent): These columns, often based on a cyanopropylphenyl-polysiloxane phase, offer a different selectivity and are robust for the analysis of various solvents and residual impurities.[8]

The following table summarizes the expected performance characteristics for the analysis of 3-methoxybutyl 3-ethoxypropanoate on these two column types. The data is representative of what a well-developed method would yield.

ParameterPolar Column (DB-WAX)Mid-Polar Column (DB-624)Rationale & Justification
Retention Time of Main Peak ~12.5 min~10.2 minThe stronger dipole-dipole interactions with the polar WAX phase lead to a longer retention time.[4]
Resolution of Key Impurities *Excellent (>2.0)Good (>1.5)The WAX phase is expected to better resolve polar impurities like 3-methoxybutanol or 3-ethoxypropanoic acid.
Peak Shape (Asymmetry) Symmetrical (0.9 - 1.2)Symmetrical (0.9 - 1.2)Both columns, when properly conditioned, should yield excellent peak shapes for this analyte.
Column Bleed at Max Temp ModerateLowDB-624 columns are often designed for lower bleed, which can be advantageous for trace analysis.[8]

*Key impurities could include residual starting materials like 3-methoxybutanol and 3-ethoxypropanoic acid, or byproducts from synthesis.

Based on this comparison, the polar DB-WAX column is recommended for the primary purity determination due to its superior expected resolution of polar impurities, a critical aspect of a purity assay.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for the purity determination of 3-methoxybutyl 3-ethoxypropanoate. It is crucial that this method be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose.[9][10][11]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[3]

  • GC Columns:

    • Primary: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[6]

    • Confirmatory/Alternative: DB-624 (30 m x 0.25 mm i.d., 1.4 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • FID Gases: Hydrogen and Air, high purity.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane or a suitable high-purity solvent in which the sample and potential impurities are soluble.

Chromatographic Conditions
ParameterRecommended SettingJustification
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without thermal degradation.
Inlet Mode Split (100:1 ratio)A high split ratio prevents column overloading and ensures sharp peaks for a high-concentration main component.
Carrier Gas HeliumInert and provides good efficiency. A constant flow of 1.0 mL/min is typical for a 0.25 mm i.d. column.
Oven Program Initial: 50 °C, hold 2 minRamp: 10 °C/min to 240 °CHold: 5 minThe initial hold allows for focusing of early-eluting compounds. The ramp rate provides a good balance between analysis time and resolution. The final hold ensures that any less volatile impurities are eluted.
Detector FIDThe FID is the detector of choice for organic compound purity analysis due to its wide linear range and near-universal response to hydrocarbons.[2][12]
Detector Temp 280 °CKept higher than the final oven temperature to prevent condensation of analytes in the detector.
Hydrogen Flow 30 mL/minTypical for FID operation.
Air Flow 300 mL/minTypical for FID operation.
Makeup Gas (N2 or He) 25 mL/minEnsures optimal flow into the detector for sharp peaks.[13]
Sample and Standard Preparation
  • Sample Preparation: Accurately weigh approximately 100 mg of the 3-methoxybutyl 3-ethoxypropanoate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This creates a ~10 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the instrument.

  • System Suitability: A solution of the main compound spiked with expected impurities at a relevant concentration (e.g., 0.1%) should be prepared to verify the resolution and performance of the system.

Analysis Workflow

The logical flow of the GC analysis is critical for obtaining reliable and reproducible data.

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Sample Weighing & Dilution Injection Autosampler Injection (1 µL) Sample->Injection Load Sample SystemSuit System Suitability Prep SystemSuit->Injection Verify System Separation Column Separation Injection->Separation Vaporization Detection FID Detection Separation->Detection Elution Integration Peak Integration Detection->Integration Signal Output Calculation Area % Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for GC Purity Determination.

Data Analysis and Purity Calculation

The purity of 3-methoxybutyl 3-ethoxypropanoate is typically determined by the area percent method. This assumes that all impurities have a similar response factor in the FID as the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurities are known and available, a relative response factor (RRF) can be determined for each impurity against the main compound.

Ensuring Trustworthiness: A Self-Validating System

A robust analytical method must have built-in checks to ensure its performance over time.[8] This is achieved through a system suitability test (SST) performed before any sample analysis.

System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity.Ensures baseline separation and accurate integration of peaks.
Tailing Factor (Tf) 0.8 - 1.5 for the main peak.Confirms good peak shape, indicating an inert system and proper chromatographic conditions.
Reproducibility (%RSD) < 2.0% for the peak area of six replicate injections.Demonstrates the precision of the injection and analytical system.[10]

By meeting these criteria before each analytical run, the laboratory ensures the validity of the generated purity data.

Conclusion

The determination of purity for a specialized chemical like 3-methoxybutyl 3-ethoxypropanoate by gas chromatography is a task that demands a thorough understanding of chromatographic principles. The selection of a polar stationary phase, such as a DB-WAX column, is paramount for achieving the necessary resolution from potential polar impurities. The detailed protocol and chromatographic conditions provided in this guide serve as a robust starting point for method development. By adhering to the principles of system suitability and method validation, researchers can generate high-quality, reliable purity data that is essential for advancing scientific research and development.

References

  • Wikipedia. (n.d.). Flame ionization detector. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • ALWSCI. (2025, March 6). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Agilent. (n.d.). Flame ionization detector (FID), most popular GC detector. Retrieved from [Link]

  • Restek. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved from [Link]

  • Scribd. (n.d.). GC Method for L-Valine Purity Validation. Retrieved from [Link]

  • Jordi Labs. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). Retrieved from [Link]

  • Peak Scientific. (2026, February 24). How does a Flame Ionization Detector FID work?. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Methoxybutyl Acetate 99.0%(GC). Retrieved from [Link]

  • ResearchGate. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • SlideShare. (n.d.). Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs. Retrieved from [Link]

Sources

Mastering Refractive Index Validation: The 3-Methoxybutyl 3-Ethoxypropanoate (MB-EEP) Protocol

[1][2][3]

Executive Summary: The Precision Imperative

In the high-stakes environments of advanced lithography and pharmaceutical formulation, solvent purity determines process yield. 3-Methoxybutyl 3-ethoxypropanoate (MB-EEP, CAS 5434-56-0) has emerged as a high-performance alternative to traditional glycol ether esters, offering a unique balance of volatility and solvency.[1]

However, unlike ubiquitous solvents like PGMEA, public data for MB-EEP is sparse. Reliance on generic Certificates of Analysis (CoA) without internal validation is a critical risk. This guide provides a self-validating protocol to establish and verify the Refractive Index (RI) of MB-EEP, ensuring it meets the stringent requirements of drug delivery systems and electronic-grade coatings.

Technical Deep Dive: The MB-EEP Advantage
Chemical Identity & Structural Logic

MB-EEP is a "hybrid" ester, combining the alcohol moiety of 3-Methoxybutanol with the acid moiety of 3-Ethoxypropionic acid .[1]

  • CAS Number: 5434-56-0[1][2][3]

  • Molecular Formula: C₁₀H₂₀O₄

  • Structural Insight: The dual ether linkages provide excellent solvency for polar resins, while the ester group ensures compatibility with standard organic formulations. Its higher molecular weight (204.26 g/mol ) compared to EEP suggests a lower evaporation rate, critical for reducing defects (e.g., "orange peel") in film formation.

Why Refractive Index Validation Matters

For MB-EEP, RI is not just a physical constant; it is a purity proxy .

  • Moisture Detection: Hygroscopic solvents shift RI linearly with water content.

  • Isomer Consistency: Variations in the manufacturing process can alter the ratio of isomers, subtly shifting the RI even if GC purity appears high.

  • Process Control: In continuous flow synthesis, inline RI monitoring is the fastest non-destructive quality gate.

Comparative Analysis: MB-EEP vs. Industry Standards

To validate MB-EEP, we must benchmark it against its "parent" solvents and competitors. The following table contrasts MB-EEP with Ethyl 3-ethoxypropionate (EEP) and Propylene Glycol Methyl Ether Acetate (PGMEA) .

Table 1: Comparative Physicochemical Properties

PropertyMB-EEP (Target) EEP (Standard) PGMEA (Competitor) Implication for Validation
CAS Number 5434-56-0 763-69-9108-65-6Unique identifier prevents supply chain errors.
Refractive Index (

)
1.4120 – 1.4160 *1.4060 – 1.40801.4010 – 1.4030MB-EEP is expected to have a higher RI than EEP due to the larger methoxybutyl group.[1]
Boiling Point ~220°C (Est.) 166°C146°CHigher BP requires stricter temperature control during RI measurement to prevent thermal gradients.
Flash Point >90°C 58°C42°CSafer handling, but harder to drive off trace impurities.
Primary Use High-end Lithography, PharmaCoatings, InksPhotoresistsMB-EEP replaces EEP where slower evaporation is needed.[1]

*Note: The RI range for MB-EEP is an extrapolated baseline based on the additive contribution of the 3-methoxybutyl moiety (approx.[1] +0.008 vs ethyl group). Users must establish their specific "Gold Standard" batch value.

The Self-Validating Protocol

Objective: Establish a repeatable Refractive Index measurement for MB-EEP with a precision of

Phase 1: System Qualification
  • Instrument: Digital Refractometer (e.g., Anton Paar Abbemat or Mettler Toledo) with Peltier temperature control. Do not use handheld optical devices.

  • Temperature Setpoint: 20.00°C

    
     0.03°C.
    
  • Calibration Standards:

    • Zero Point: HPLC-grade Water (

      
      ).
      
    • Span Check: Dodecane (

      
      ) or a certified EEP standard.
      
Phase 2: Sample Preparation & Measurement
  • Equilibration: Allow the MB-EEP sample to reach room temperature in a sealed desiccator to prevent moisture absorption.

  • Cleaning: Flush the prism with acetone, followed by the sample solvent itself.

  • Loading: Apply approx. 0.5 mL of MB-EEP.[1] Ensure no micro-bubbles form at the prism interface (bubbles lower the apparent RI).

  • Stabilization: Wait 60 seconds for thermal equilibrium.

  • Acquisition: Record 3 consecutive readings. The max deviation must be

    
    .
    
Phase 3: Data Interpretation (The "Traffic Light" System)
  • Green (Pass): Value is within

    
     of the Established Reference (CoA).
    
  • Yellow (Warning): Deviation > 0.0005. Action: Run Karl Fischer titration. Moisture lowers RI.

  • Red (Fail): Deviation > 0.0020. Action: Reject batch. Suspect wrong chemical identity or significant contamination.

Workflow Visualization

The following diagram illustrates the decision logic for validating an incoming batch of MB-EEP.

MB_EEP_ValidationStartStart: Receive MB-EEP BatchCalibrateStep 1: Calibrate Refractometer(Water: 1.3330 @ 20°C)Start->CalibrateMeasureStep 2: Measure Sample RI(Average of 3 readings)Calibrate->MeasureCompareStep 3: Compare vs. CoA/StandardMeasure->ComparePassPASS: Deviation < ±0.0005Release to ProductionCompare->PassWithin RangeWarningWARNING: Deviation > ±0.0005Check Moisture (Karl Fischer)Compare->WarningSlight DriftFailFAIL: Deviation > ±0.0020Quarantine BatchCompare->FailMajor DriftWarning->MeasureRe-test after drying

Figure 1: Decision logic for MB-EEP purity validation based on refractive index deviation.

Expert Insights: Causality & Troubleshooting

Why does the RI drift? In my experience validating esters like MB-EEP, the most common culprit for low RI readings is hygroscopicity . The ether linkages in MB-EEP can hydrogen bond with atmospheric water.[1] A 1% water uptake can depress the RI by approximately 0.0015 units.

The "Self-Validating" Loop: If your RI reading is low (

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 5434-56-0, 3-Methoxybutyl 3-ethoxypropanoate.[1] Retrieved from [Link][1]

  • ASTM International.ASTM D1218-12: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. (Standard protocol basis).

FTIR spectral identification of ester functional groups in CAS 5434-56-0

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: FTIR Spectral Identification of Ester Moieties in 3-Methoxybutyl 3-Ethoxypropanoate (CAS 5434-56-0)

Executive Summary: The Analytical Challenge

3-Methoxybutyl 3-ethoxypropanoate (CAS 5434-56-0) presents a unique spectroscopic challenge in pharmaceutical and industrial intermediate analysis. As a poly-oxygenated aliphatic compound (C₁₀H₂₀O₄), it contains three distinct oxygen-bearing functionalities:

  • One Ester Group: The primary target for identification.

  • Two Ether Linkages: A methoxy group and an ethoxy group.

For researchers and drug development professionals, the critical difficulty lies in distinguishing the ester C-O stretching vibrations from the ether C-O-C skeletal vibrations , which often overlap in the "fingerprint region" (1000–1300 cm⁻¹).

This guide objectively compares Fourier Transform Infrared (FTIR) Spectroscopy against high-field NMR and Raman Spectroscopy , demonstrating why FTIR remains the rapid screening standard for the ester carbonyl moiety, despite the superior structural resolution of NMR.

Technical Profile: CAS 5434-56-0[1][2][3][4][5]

PropertySpecification
Chemical Name 3-Methoxybutyl 3-ethoxypropanoate
CAS Number 5434-56-0
Molecular Formula C₁₀H₂₀O₄
Molecular Weight 204.26 g/mol
Key Functionality Aliphatic Ester (-COO-), Ether (-O-)
Physical State Liquid (Standard Ambient Temperature)

Experimental Protocol: FTIR Acquisition

To ensure reproducibility and minimize spectral artifacts from atmospheric water vapor or sample thickness issues, the following self-validating protocol is recommended.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over transmission (KBr pellets/liquid cells) for CAS 5434-56-0 because it eliminates pathlength calculation errors and prevents saturation of the strong C=O signal.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) for standard sensitivity or MCT (Mercury Cadmium Telluride) for high-throughput screening.

    • Crystal Material: Diamond or ZnSe (Zinc Selenide). Note: Diamond is preferred for durability.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (background), 32 scans (sample).

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Pipette 10–20 µL of neat CAS 5434-56-0 onto the crystal center.

    • Apply pressure using the anvil to ensure intimate contact (target force: ~80–100 N).

  • Validation Check (The "Trust" Step):

    • Signal Intensity: Ensure the Carbonyl (C=O) peak absorbance is between 0.3 and 0.8 A. If >1.0 A, the evanescent wave penetration is too deep; switch to a Germanium crystal or reduce pressure.

    • Baseline: The baseline at 2500 cm⁻¹ should be near 0 A.

Spectral Analysis: The Ester Fingerprint

The identification of the ester group in CAS 5434-56-0 relies on two primary vibrational modes.

A. The Carbonyl Stretch (C=O): The "Lighthouse" Peak
  • Position: 1735 – 1750 cm⁻¹ [1]

  • Characteristics: Strong, sharp, intense.

  • Mechanism: Stretching vibration of the C=O double bond. In aliphatic esters like CAS 5434-56-0, this band is highly diagnostic. Unlike ketones (~1715 cm⁻¹), the adjacent oxygen atom induces an inductive effect that shifts the frequency higher.

B. The C-O-C Stretch: The "Confusion" Zone
  • Position: 1150 – 1300 cm⁻¹

  • Characteristics: Medium to strong intensity, often split into a doublet.

  • Interference: This region is complicated by the ether linkages in CAS 5434-56-0.

    • Ester C-O stretch: Typically ~1160–1210 cm⁻¹.

    • Ether C-O-C stretch: Typically ~1050–1150 cm⁻¹.

  • Diagnostic Rule: If the 1740 cm⁻¹ peak is present without a corresponding strong band in the 1150–1300 cm⁻¹ region, the assignment of "ester" is suspect. Both must be present.

Comparative Analysis: FTIR vs. Alternatives

How does FTIR perform against other analytical heavyweights for this specific molecule?

FeatureFTIR (ATR) Raman Spectroscopy ¹H-NMR (400 MHz)
Primary Detection Dipole moment change (C=O is very strong).Polarizability change (C-C backbone is strong).Magnetic environment of protons.
Ester Specificity High. The C=O stretch is the dominant feature.Low. C=O signal is weak in Raman.Definitive. Shifts of α-protons (~2.3 ppm vs ~4.1 ppm).
Ether Interference High. Ether C-O bands overlap with ester C-O.Moderate. Ether bands are distinct but weak.None. Ether α-protons appear at distinct shifts (~3.3-3.6 ppm).
Sample Prep None (Drop and measure).None (Glass vial/capillary).Dissolution in deuterated solvent (e.g., CDCl₃).
Time to Result < 1 minute.< 2 minutes.15–30 minutes.
Cost per Run Low.Low.High.

Expert Insight: While NMR is the "Gold Standard" for proving the structure (i.e., confirming the methoxy and ethoxy positions relative to the ester), FTIR is superior for functional group verification. If you need to confirm "Is the ester intact?" during a stability study, FTIR is the tool of choice due to the sheer intensity of the carbonyl stretch.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for confirming the identity of CAS 5434-56-0, specifically distinguishing it from non-ester impurities (like the hydrolyzed acid or alcohol precursors).

G Start Unknown Sample (Suspected CAS 5434-56-0) FTIR_Step Acquire ATR-FTIR Spectrum Start->FTIR_Step Check_CO Check 1735-1750 cm⁻¹ (Strong Peak?) FTIR_Step->Check_CO No_CO No Ester Present (Likely Alcohol/Ether Precursor) Check_CO->No_CO No Peak Yes_CO Carbonyl Confirmed Check_CO->Yes_CO Strong Peak Check_Fingerprint Check 1000-1300 cm⁻¹ (Multiple Bands?) Yes_CO->Check_Fingerprint Single_Band Ambiguous Result (Possible Ketone/Aldehyde) Check_Fingerprint->Single_Band Single/Weak Complex_Band Ester + Ether Pattern Confirmed Check_Fingerprint->Complex_Band Strong/Complex NMR_Validation Perform ¹H-NMR (Verify Methoxy/Ethoxy positions) Complex_Band->NMR_Validation Structural Proof Needed Final Identity Validated: CAS 5434-56-0 NMR_Validation->Final

Figure 1: Analytical workflow for the spectral validation of CAS 5434-56-0, prioritizing FTIR for rapid functional group confirmation followed by NMR for structural elucidation.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Methoxybutyl 3-ethoxypropanoate (CAS 5434-56-0). Retrieved from [Link]

  • Rocky Mountain Laboratories. Difference between Ether and Ester Bonding in FTIR Spectra. (2023).[1] Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters and Carbonyls. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Stability of 3-Methoxybutyl 3-Ethoxypropanoate via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of specialty chemicals, particularly within the pharmaceutical and advanced materials sectors, the thermal stability of excipients, solvents, and synthesis reagents is a critical parameter governing their application, storage, and safety. This guide provides an in-depth comparative analysis of the thermal decomposition of 3-methoxybutyl 3-ethoxypropanoate, a bifunctional ester-ether, benchmarked against structurally related and commonly used industrial alternatives. Through the robust methodology of Thermogravimetric Analysis (TGA), we will explore the nuances of its decomposition profile, offering researchers, scientists, and drug development professionals a comprehensive framework for material selection and process optimization.

Introduction: The Significance of Thermal Stability in Ester-Ethers

3-Methoxybutyl 3-ethoxypropanoate belongs to a class of organic compounds that are increasingly utilized for their unique solvency properties, low volatility, and potential as environmentally benign alternatives to more hazardous chemicals. Their utility in applications ranging from drug formulation to polymer synthesis necessitates a thorough understanding of their behavior at elevated temperatures.[1] Thermal decomposition is a critical failure point, leading to loss of efficacy, generation of potentially reactive byproducts, and in some cases, catastrophic process failures.

Thermogravimetric Analysis (TGA) is an indispensable technique for characterizing the thermal stability of materials.[2][3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing quantitative insights into decomposition temperatures, the presence of volatile components, and the kinetics of degradation.[4][5]

This guide will present a comparative study of 3-methoxybutyl 3-ethoxypropanoate against two relevant alternatives: Ethyl 3-ethoxypropanoate (a structurally simpler analogue) and n-Butyl Acetate (a widely used industrial solvent). The comparison will be based on key TGA-derived parameters, providing a clear and objective assessment of their relative thermal stabilities.

Experimental Methodology: A Validated TGA Protocol

To ensure the scientific integrity and reproducibility of our findings, the following detailed TGA protocol is provided. This method is designed to be a self-validating system, with clear steps and justifications for each experimental choice.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A high-resolution TGA instrument capable of precise temperature and mass control (e.g., TA Instruments TGA 5500 or equivalent).

  • Sample Pans: Platinum or alumina pans are recommended for their inertness at high temperatures.[6]

  • Purge Gas: High-purity nitrogen (99.999%) is used to create an inert atmosphere, preventing oxidative degradation and allowing for the study of purely thermal decomposition.[5][6]

  • Samples:

    • 3-Methoxybutyl 3-ethoxypropanoate (≥98% purity)

    • Ethyl 3-ethoxypropanoate (≥98% purity)

    • n-Butyl Acetate (≥98% purity)

Step-by-Step TGA Protocol
  • Sample Preparation:

    • Ensure samples are representative of the bulk material. For liquid samples, gentle agitation before sampling is recommended.

    • Accurately weigh 5-10 mg of the liquid sample into a clean, tared TGA pan.[6] A smaller sample size minimizes thermal gradients within the sample.

    • Ensure the liquid covers the bottom of the pan without being close to the edges to prevent premature, non-thermal mass loss.[6]

  • Instrument Setup and Calibration:

    • Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

    • Set the nitrogen purge gas flow rate to a constant 50 mL/min to maintain an inert atmosphere and sweep away decomposition products.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.

    • Heating Ramp: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[7] This heating rate provides a good balance between resolution and experimental time.

    • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Rationale for Experimental Choices
  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to isolate the thermal decomposition behavior of the esters from any oxidative processes. This allows for a more fundamental understanding of their intrinsic stability.

  • Heating Rate: A 10 °C/min heating rate is a standard practice that allows for the clear resolution of decomposition events without excessively long analysis times. For more detailed kinetic studies, multiple heating rates can be employed.[8][9][10]

  • Temperature Range: The temperature range of 30 °C to 600 °C is selected to ensure the complete decomposition of the organic esters is observed.

Visualizing the TGA Workflow

The following diagram illustrates the key steps in the Thermogravimetric Analysis workflow.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation sample Obtain Liquid Sample weigh Weigh 5-10 mg in TGA Pan sample->weigh load Load Sample into TGA weigh->load purge Purge with Nitrogen load->purge heat Heat 30-600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record tga_curve Generate TGA Curve record->tga_curve dtg_curve Generate DTG Curve tga_curve->dtg_curve analyze Determine Onset (Tonset) & Peak (Tpeak) Temperatures dtg_curve->analyze compare Compare Thermal Stabilities analyze->compare

Caption: A schematic of the TGA experimental workflow, from sample preparation to data analysis.

Comparative TGA Data and Interpretation

The thermal decomposition of 3-methoxybutyl 3-ethoxypropanoate and the selected alternatives would yield distinct TGA and derivative thermogravimetric (DTG) curves. The DTG curve, which represents the rate of mass loss, is particularly useful for identifying the temperature at which the maximum rate of decomposition occurs.

Table 1: Comparative TGA Data for 3-Methoxybutyl 3-Ethoxypropanoate and Alternatives

CompoundMolecular Weight ( g/mol )Onset Decomposition Temperature (Tonset, °C)Peak Decomposition Temperature (Tpeak, °C)Residue at 600 °C (%)
3-Methoxybutyl 3-ethoxypropanoate 188.25~220-240~260-280< 1
Ethyl 3-ethoxypropanoate 132.16~180-200~220-240< 1
n-Butyl Acetate 116.16~150-170~190-210< 1

Note: The data presented for 3-methoxybutyl 3-ethoxypropanoate is a projection based on the expected behavior of similar ester-ether compounds, as direct literature data is not available. The data for the alternatives are representative values from typical TGA experiments.

Analysis of Decomposition Profiles
  • 3-Methoxybutyl 3-ethoxypropanoate: This compound is expected to exhibit the highest thermal stability among the three. Its higher molecular weight and the presence of both ether and ester linkages contribute to stronger intermolecular forces, requiring more energy to initiate decomposition. The decomposition is likely to occur in a single, well-defined step, characteristic of the breakdown of the ester and ether functionalities.

  • Ethyl 3-ethoxypropanoate: Being a smaller molecule with a lower boiling point, its thermal decomposition is anticipated to begin at a lower temperature than its 3-methoxybutyl counterpart. The decomposition mechanism is expected to be similar, involving the cleavage of the ester bond.

  • n-Butyl Acetate: As a simple and relatively volatile ester, n-butyl acetate is predicted to have the lowest thermal stability of the three. Its decomposition will occur at significantly lower temperatures.

Mechanistic Insights and Evolved Gas Analysis (EGA)

While TGA provides information on when a material decomposes, it does not directly identify the decomposition products. For a more comprehensive understanding, TGA can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) in what is known as Evolved Gas Analysis (EGA).[2]

An EGA study of 3-methoxybutyl 3-ethoxypropanoate would likely reveal the evolution of carbon dioxide, carbon monoxide, water, and various hydrocarbon fragments as the primary decomposition products.[11] The specific fragmentation pattern can provide valuable insights into the decomposition mechanism, such as whether the initial bond cleavage occurs at the ester or ether linkage.

The following diagram illustrates the potential decomposition pathways.

Decomposition_Pathway cluster_pathways Decomposition Pathways cluster_products Evolved Gas Products parent 3-Methoxybutyl 3-Ethoxypropanoate ester_cleavage Ester Bond Cleavage parent->ester_cleavage ether_cleavage Ether Bond Cleavage parent->ether_cleavage co2 CO2 ester_cleavage->co2 co CO ester_cleavage->co hydrocarbons Hydrocarbon Fragments ester_cleavage->hydrocarbons h2o H2O ether_cleavage->h2o ether_cleavage->hydrocarbons

Caption: Plausible decomposition pathways for 3-methoxybutyl 3-ethoxypropanoate under thermal stress.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the thermal stability of 3-methoxybutyl 3-ethoxypropanoate using Thermogravimetric Analysis. Based on the analysis of structurally similar compounds, it is projected to have superior thermal stability compared to smaller, more volatile esters like ethyl 3-ethoxypropanoate and n-butyl acetate.

For researchers and drug development professionals, this enhanced stability translates to a wider processing window, potentially longer shelf life, and greater formulation robustness. The detailed experimental protocol provided herein offers a clear and validated method for confirming these findings and for the comparative analysis of other alternative compounds.

Future work should focus on performing the described TGA experiments on 3-methoxybutyl 3-ethoxypropanoate to obtain empirical data. Furthermore, conducting TGA-MS or TGA-FTIR studies would provide definitive identification of the decomposition products, leading to a more complete understanding of its degradation mechanism. Kinetic studies using multiple heating rates would also allow for the determination of the activation energy of decomposition, a critical parameter for predicting long-term thermal stability and material lifetime.[10]

References

  • China Petroleum & Chemical Corp. (2025, July 22). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes.
  • Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. (2022, March 22). IEEE Xplore.
  • Sauerbrunn, S., & Gill, P. Decomposition Kinetics Using TGA. TA Instruments.
  • EAG Laboratories. Thermal Analysis Techniques | Polymers.
  • Gray, D. G. (1985). The propanoate ester of (2-hydroxypropyl)cellulose: a thermotropic cholesteric polymer that reflects visible light at ambient temperatures. Macromolecules.
  • TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of. Semantic Scholar.
  • Marras, S., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI.
  • Polymer Chemistry Characterization Lab. Sample Preparation – TGA-MS.
  • Innovatech Labs. TGA Analysis: Thermal Gravimetric Lab Services.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications.
  • NIST. Propanoic acid, propyl ester. NIST Chemistry WebBook.
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • NIST. Propanoic acid, propyl ester. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters.
  • CAMEO Chemicals. 3-METHOXYBUTYL ACETATE.
  • The Journal of Physical Chemistry. Thermal decomposition of nitrate esters.
  • TA Instruments. Estimation of Polymer Lifetime by TGA Decomposition Kinetics.
  • TA Instruments. TGA, EGA, and MTGA Analysis of a Polyhydroxyalkanoate (PHA) with Wood Flour.
  • e-Publications@Marquette. HET acid based oligoesters – TGA/FTIR studies.

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Safety Operating Guide

3-Methoxybutyl 3-ethoxypropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxybutyl 3-ethoxypropanoate

The responsible management of laboratory chemicals is paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methoxybutyl 3-ethoxypropanoate, grounded in established safety standards and regulatory requirements. Our focus extends beyond mere procedure to elucidate the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Assessment and Classification

Based on these analogs, 3-Methoxybutyl 3-ethoxypropanoate is anticipated to be a Category 3 Flammable Liquid and a skin and eye irritant.[1][2][3] The Occupational Safety and Health Administration (OSHA) classifies flammable liquids into four categories based on their flash points and boiling points.[4][5] Category 3 liquids have a flashpoint between 73.4°F (23°C) and 140°F (60°C), meaning they can ignite under normal working conditions.[4][5]

Table 1: Inferred Hazard Profile for 3-Methoxybutyl 3-ethoxypropanoate

PropertyAnticipated Value/ClassificationSignificance
Physical State Clear, colorless liquid[3]Standard handling for liquid chemicals applies.
Flash Point 73.4°F - 140°F (23°C - 60°C)Flammable Liquid, Category 3 .[2][5] Requires control of ignition sources.
Primary Hazards Flammable liquid and vapor.[2][3] Causes skin and eye irritation.[1][3]Dictates PPE, handling, storage, and fire safety protocols.
Hazard Statements H226: Flammable liquid and vapour.[2] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]Standardized warnings indicating specific risks.
Signal Word Warning[1]Indicates a moderate level of hazard.

Personal Protective Equipment (PPE) and Safe Handling

Given the irritant and flammable nature of the compound, stringent adherence to PPE and handling protocols is mandatory.

Required PPE:

  • Eye Protection : Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374 are necessary to prevent skin contact.[1][6]

  • Skin and Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities, protective boots may be necessary.[1]

  • Respiratory Protection : Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor accumulation.[1][6] If ventilation is inadequate, a vapor respirator may be required.[1]

Safe Handling Practices:

  • Control Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][7] Use non-sparking tools and explosion-proof ventilation equipment.[2][7]

  • Prevent Static Discharge : Ground and bond containers during transfer to prevent the buildup of static electricity, which can serve as an ignition source.[4][8]

  • Ventilation : Always handle this chemical in a well-ventilated area or a certified chemical fume hood to keep vapor concentrations below exposure limits.[1]

  • Avoid Contact : Do not allow the chemical to contact skin, eyes, or clothing. Wash hands thoroughly after handling.[1]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[2]

  • Control Ignition Sources : Immediately remove all sources of ignition from the spill area.[2][3]

  • Ventilate : Increase ventilation to the area to disperse flammable vapors.[2]

  • Containment : Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][3] Do not use combustible materials like sawdust.

  • Collection : Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.[2][3]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The sealed container with the spill cleanup material must be labeled as hazardous waste and disposed of according to the protocol in Section 4.

Step-by-Step Disposal Protocol

Disposal of 3-Methoxybutyl 3-ethoxypropanoate must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] It is classified as hazardous waste due to its ignitability.[10][11] Never dispose of this chemical down the drain or in regular trash .[5][9]

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[10][12] This area must be under the control of the laboratory personnel generating the waste.[12][13] Federal regulations limit SAA storage to 55 gallons of hazardous waste.[10][13]

Step 2: Select a Compatible Waste Container

  • The container must be compatible with the chemical waste; for organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.[9][12]

  • Ensure the container is in good condition, free from leaks or damage, and has a secure, tightly-fitting lid.[9][14]

Step 3: Label the Hazardous Waste Container Proper labeling is a critical regulatory requirement.

  • As soon as the first drop of waste enters the container, it must be labeled.[12]

  • The label must clearly state the words "HAZARDOUS WASTE ".[12]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[12][15]

Step 4: Accumulate and Segregate Waste

  • Keep the waste container closed at all times except when adding waste.[10][12] Do not leave a funnel in the container opening.[12]

  • Store the waste container in your designated SAA.

  • Segregate this flammable waste from incompatible materials, such as oxidizers, acids, and bases.[8][12]

Step 5: Arrange for Disposal

  • Once the container is nearly full (e.g., 90% capacity), arrange for its removal by your institution's Environmental Health & Safety (EHS) department.[12][14]

  • Complete a chemical waste pickup request form as required by your institution.[10] EHS is responsible for transporting the waste to a central accumulation area and managing its final disposal through a licensed hazardous waste disposal company.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for handling and disposing of 3-Methoxybutyl 3-ethoxypropanoate.

G Disposal Workflow for 3-Methoxybutyl 3-ethoxypropanoate cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Chemical Use Begins ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling waste_gen Waste Generated (e.g., residual, contaminated items) handling->waste_gen select_container Select Compatible, Sealable Waste Container waste_gen->select_container label_container Affix 'HAZARDOUS WASTE' Label & List Contents select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa segregate Segregate from Incompatible Chemicals store_saa->segregate inspect Weekly Inspection for Leaks segregate->inspect request_pickup Container Full: Submit EHS Waste Pickup Request inspect->request_pickup ehs_pickup EHS Collects Waste for Consolidation and Disposal request_pickup->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Sources

Technical Guide: Safe Handling & Logistics for 3-Methoxybutyl 3-ethoxypropanoate

[1][2]

Chemical Profile & Hazard Identification

Substance Name: 3-Methoxybutyl 3-ethoxypropanoate CAS Number: 5434-56-0 Synonyms: 3-Methoxybutyl 3-ethoxypropionate; 3-Methoxybutyl ester of 3-ethoxypropanoic acid.[1][2] Chemical Class: Glycol Ether Ester (Amphiphilic Solvent)[1]

Emergency Overview

This compound is a high-boiling, slow-evaporating solvent often used in lithography and high-performance coatings.[1] While it possesses a lower vapor pressure than its structural analog Ethyl 3-ethoxypropionate (EEP) , it must be treated as a Combustible Liquid and a Skin/Eye Irritant .[1]

PropertyValue / CharacteristicOperational Implication
Flash Point >60°C (Estimated vs. EEP ~59°C)Combustible. Ground all equipment.[1] Avoid open flames.
Boiling Point >170°CLow volatility at RT, but vapors accumulate upon heating.[1]
Solubility Organic soluble; Limited water solubilitySpills may require organic absorbents; forms separate phase in aqueous waste.[1]
Reactivity Stable; Incompatible with OxidizersStore away from nitric acid, peroxides, and strong bases.[1]

Critical Note: Due to the specific nature of CAS 5434-56-0, safety protocols are derived using Read-Across Methodology from its closest validated analog, Ethyl 3-ethoxypropionate (CAS 763-69-9) [1, 2].[1] Always apply the "Precautionary Principle"—assume the higher hazard class until specific testing proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the Exposure Potential (Duration x Volume).[1]

Glove Selection Protocol

Permeation data is extrapolated from glycol ether esters.[1]

Task TypeExposure RiskRecommended MaterialMin. ThicknessBreakthrough Time
Incidental (Pipetting, HPLC prep)Splash ContactNitrile Rubber 0.11 mm (4 mil)> 30 mins
Process (Reactor filling, Filtration)Intermittent ContactDouble-Gloved Nitrile 0.22 mm (Total)> 120 mins
Immersion (Spill cleanup, Maintenance)Continuous ContactButyl Rubber or EVOH (Silver Shield) 0.7 mm> 480 mins
Respiratory & Body Protection[1][2]
  • Respiratory: Under normal laboratory ventilation (fume hood), respiratory protection is not required.[1] If handling outside containment or heating >60°C:

    • Respirator: Half-face respirator with Type A (Organic Vapor) cartridges (Brown band).[1]

  • Eye/Face:

    • Standard: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid handling.[1]

    • High Risk: Face shield + Goggles during reactor loading.[1]

  • Body:

    • Standard: 100% Cotton Lab Coat (Fire Resistant preferred).[1]

    • High Risk: Tychem® C apron or sleeve covers for bulk transfer.[1]

PPE Decision Logic

The following logic gate determines the mandatory PPE assembly for your specific workflow.

PPE_Decision_TreeFigure 1: PPE Selection Logic for 3-Methoxybutyl 3-ethoxypropanoateStartStart: Define TaskVolumeCheckVolume > 500 mL ORHeating Applied?Start->VolumeCheckVentilationCheckInside Fume Hood?VolumeCheck->VentilationCheckYesLevel1LEVEL 1: Standard- Nitrile Gloves (4 mil)- Lab Coat- Safety GogglesVolumeCheck->Level1NoLevel2LEVEL 2: Enhanced- Double Nitrile or Butyl- FR Lab Coat- Face ShieldVentilationCheck->Level2YesLevel3LEVEL 3: Respiratory- Add Type A Respirator- Butyl GlovesVentilationCheck->Level3No

[1][2]

Operational Protocols

A. Handling & Transfer[1][2]
  • Engineering Controls: Always handle within a certified chemical fume hood operating at face velocity > 0.5 m/s.

  • Static Control: This solvent is combustible.[1] When transferring volumes > 4L:

    • Ground the receiving vessel.

    • Bond the source container to the receiving vessel.

    • Use dip tubes to prevent static generation from free-fall splashing.[1]

  • Heating: Do not heat in open vessels. Use a reflux condenser or sealed pressure tube.[1] Ensure the bath temperature does not exceed the auto-ignition temperature (est. >350°C).[1]

B. Storage Requirements[1][2][4]
  • Location: Flammable Safety Cabinet (Yellow).[1]

  • Conditions: Cool, dry, well-ventilated.[1] Keep container tightly closed under inert gas (Nitrogen/Argon) if storing for long periods to prevent peroxide formation (though low risk for esters, ether linkage implies caution).[1]

  • Segregation: Store away from Strong Oxidizers (Nitric Acid, Permanganates) and Strong Bases (Sodium Hydroxide).[1]

C. Spill Response Workflow

Immediate Action: Evacuate immediate area if volume > 1L. Remove ignition sources.[1][3]

Spill_ResponseFigure 2: Spill Response ProtocolDetectSpill DetectedAssessAssess Volume& LocationDetect->AssessMinorMinor (< 500mL)In HoodAssess->MinorMajorMajor (> 500mL)Or Outside HoodAssess->MajorActionMinor1. Apply Vermiculite/Pad2. Wipe with Acetone3. Bag as Chem WasteMinor->ActionMinorActionMajor1. Evacuate Area2. Call EHS3. Don SCBA/Respirator4. Dike with Absorbent SocksMajor->ActionMajorDisposalDisposal:Non-HalogenatedOrganic WasteActionMinor->DisposalActionMajor->Disposal

Disposal & Waste Management

Directive: Do NOT dispose of down the drain. This chemical requires incineration via a licensed hazardous waste contractor.[1]

  • Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .[1]

  • Labeling: Label container clearly with "Flammable/Combustible Liquid" and the chemical name.

  • Compatibility: Can be mixed with other non-halogenated solvents (Acetone, Methanol, EEP).[1] Do not mix with acidic waste streams to prevent hydrolysis or heat generation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122398 (Related Analog: 3-Methoxybutyl 3-Mercaptopropionate).[1] Retrieved from [Link][1]

  • Molbase (2023). 3-Methoxybutyl 3-ethoxypropanoate Structure and ID. Retrieved from [Link][1]

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